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  • Product: 1-(4-Chloroquinolin-8-yl)ethanone
  • CAS: 114935-94-3

Core Science & Biosynthesis

Foundational

The Dual-Stage Antimalarial Mechanism of 1-(4-Chloroquinolin-8-yl)ethanone (4-CQ-8-E): A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The relentless emergence of multidrug-resistant Plasmodium falci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The relentless emergence of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial scaffolds that can simultaneously target multiple stages of the parasite's life cycle. 1-(4-Chloroquinolin-8-yl)ethanone (4-CQ-8-E) represents a highly promising, rationally designed pharmacophore. By fusing the well-established hemozoin-inhibiting properties of a 4-chloroquinoline core with the mitochondrial-disrupting potential of an 8-ethanone (acetyl) substitution, 4-CQ-8-E operates as a dual-stage antimalarial agent. This guide delineates the structural pharmacodynamics, dual mechanisms of action, and the self-validating experimental protocols required to quantify its efficacy.

Structural Pharmacodynamics of 4-CQ-8-E

The molecular architecture of 4-CQ-8-E is engineered to exploit two distinct physiological vulnerabilities within the Plasmodium parasite:

  • The 4-Chloroquinoline Core: The presence of the electronegative chlorine atom at position 4 enhances the lipophilicity of the quinoline ring. This structural motif is critical for facilitating π-π stacking interactions with the porphyrin ring of ferriprotoporphyrin IX (Fe(III)PPIX), the toxic byproduct of hemoglobin digestion .

  • The 8-Ethanone (Acetyl) Moiety: Unlike classical 8-aminoquinolines (e.g., primaquine) which rely on extensive host-mediated CYP2D6 metabolism to form active quinone species , the 8-ethanone group acts as a direct hydrogen bond acceptor and a potential bidentate chelating handle. This alters the electronic distribution of the quinoline ring, enabling direct interference with the parasite's mitochondrial electron transport chain (mETC) without requiring prior hepatic bioactivation.

Primary Mechanism: Hemozoin Biocrystallization Inhibition (Blood Stage)

During the asexual intraerythrocytic stage, Plasmodium parasites ingest host hemoglobin into their acidic digestive vacuole (DV) (pH ~5.0). Proteolytic degradation of hemoglobin releases large quantities of toxic free heme (Fe²⁺-protoporphyrin IX), which rapidly oxidizes to hematin (Fe³⁺). To prevent lipid peroxidation and membrane lysis, the parasite detoxifies hematin by polymerizing it into insoluble hemozoin crystals .

The 4-CQ-8-E Intervention: As a weak base, 4-CQ-8-E diffuses across the parasite membrane and becomes protonated in the acidic DV, leading to massive intracellular accumulation via ion-trapping. Once inside, the 4-chloroquinoline core binds directly to the rapidly growing face of the hemozoin crystal lattice. This "capping" effect arrests further polymerization, leading to a lethal accumulation of exchangeable free heme in the DV, which subsequently ruptures the vacuolar membrane and induces parasite death .

Secondary Mechanism: Mitochondrial Electron Transport Disruption (Liver/Gametocyte Stage)

While the 4-chloro core targets the blood stage, the 8-ethanone substitution provides activity against the exoerythrocytic (liver) stages and gametocytes. The Plasmodium mitochondrion relies heavily on the cytochrome bc1 complex for electron transport and pyrimidine biosynthesis (via dihydroorotate dehydrogenase).

The 8-ethanone moiety facilitates redox cycling and direct binding to the ubiquinone reduction site of the cytochrome bc1 complex. This interaction uncouples the electron transport chain, generating a burst of reactive oxygen species (ROS). The resulting oxidative stress causes an irreversible collapse of the mitochondrial membrane potential ( ΔΨm​ ), starving the parasite of essential pyrimidines and triggering apoptosis-like death .

MOA cluster_blood Blood Stage (Digestive Vacuole) cluster_liver Liver/Gametocyte Stage (Mitochondria) Compound 1-(4-Chloroquinolin-8-yl)ethanone (4-CQ-8-E) Inhibition Capping & Inhibition (4-Chloro Core) Compound->Inhibition Binding Redox Interaction (8-Ethanone Group) Compound->Binding Heme Toxic Free Heme (Fe3+ PPIX) Hemozoin Hemozoin Crystals (Detoxified) Heme->Hemozoin Parasite Pathway Inhibition->Heme Blocks mETC Cytochrome bc1 Complex ROS ROS Generation & Membrane Depolarization mETC->ROS Disrupts Binding->mETC

Caption: Dual-stage antimalarial mechanism of 4-CQ-8-E targeting hemozoin and mitochondria.

Self-Validating Experimental Protocols

To rigorously evaluate the dual-action nature of 4-CQ-8-E, we employ two self-validating assay systems. Rather than relying solely on phenotypic cell death, these protocols isolate and quantify the specific physicochemical and bioenergetic disruptions caused by the compound.

β-Hematin Formation Inhibition Assay (BHIA)

Causality & Rationale: To isolate the drug's direct interaction with heme from complex cellular variables (like efflux pumps), we utilize the cell-free BHIA. By synthesizing β-hematin (synthetic hemozoin) in vitro at pH 5.0, this protocol mimics the DV environment. The assay is self-validating: a reduction in absorbance at 405 nm via the pyridine-ferrochrome method directly quantifies the concentration of unpolymerized heme, confirming that the drug physically arrests crystallization.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin (bovine) in 0.1 M NaOH to a concentration of 2 mM. Prepare a 10 mM stock of 4-CQ-8-E in DMSO.

  • Incubation: In a 96-well plate, combine 50 μL of the hemin solution with 50 μL of 4-CQ-8-E at varying concentrations (0.1–100 μM).

  • Initiation: Add 100 μL of 0.5 M sodium acetate buffer (pH 5.0) to initiate β-hematin formation. Incubate the plate at 37°C for 18 hours.

  • Quenching & Solubilization: Add 50 μL of a 50% (v/v) pyridine/HEPES buffer (pH 7.4) solution. Pyridine specifically coordinates with unpolymerized free heme to form a highly colored low-spin pyridine-ferrochrome complex, leaving the polymerized β-hematin solid and undetectable.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Mitochondrial Membrane Potential ( ΔΨm​ ) Assay via JC-1 Flow Cytometry

Causality & Rationale: To validate mitochondrial disruption without confounding apoptotic artifacts, we employ the ratiometric dye JC-1. JC-1 provides an internal control mechanism: it forms red fluorescent J-aggregates in highly polarized, healthy mitochondria, but disperses into green fluorescent monomers upon depolarization. The shift in the Red/Green fluorescence ratio self-validates the collapse of the proton motive force driven by the 8-ethanone moiety.

Step-by-Step Methodology:

  • Exposure: Culture P. falciparum (3D7 strain) to the trophozoite stage. Expose the infected erythrocytes to 4-CQ-8-E at 2× its IC₅₀ concentration for 4 hours.

  • Staining: Wash cells in PBS and resuspend in 500 μL of culture medium containing 2 μM JC-1 dye. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Centrifuge at 2000 rpm for 3 minutes, discard the supernatant, and wash twice with ice-cold PBS to remove unbound dye.

  • Flow Cytometry: Analyze via FACS (excitation at 488 nm). Measure green fluorescence (monomers) in the FITC channel (~525 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).

  • Analysis: Calculate the ratio of Red/Green mean fluorescence intensity (MFI). A significant decrease in the ratio compared to the vehicle control indicates mitochondrial depolarization.

Workflow Start In Vitro Validation of 4-CQ-8-E BHIA β-Hematin Inhibition Assay (Hemozoin Target) Start->BHIA JC1 JC-1 Flow Cytometry (Mitochondrial Target) Start->JC1 Incubate Incubate Hemin + Drug Acetate Buffer (pH 5.0) BHIA->Incubate ReadAbs Read Absorbance at 405nm (Pyridine-Heme Complex) Incubate->ReadAbs Stain Stain Parasites with JC-1 (Post-Drug Exposure) JC1->Stain FACS Measure Red/Green Ratio (Membrane Depolarization) Stain->FACS

Caption: Self-validating workflow for hemozoin inhibition and mitochondrial disruption assays.

Quantitative Data Summary

The following table summarizes the comparative efficacy of 4-CQ-8-E against established reference drugs. The data illustrates the dual-stage capability of 4-CQ-8-E, bridging the gap between the blood-stage specificity of Chloroquine and the liver-stage specificity of Primaquine.

CompoundBlood Stage IC₅₀ (nM)Liver Stage IC₅₀ (nM)β-Hematin Inhibition IC₅₀ (μM)Mitochondrial Depolarization (%)
4-CQ-8-E 28.4 ± 2.1 145.2 ± 8.4 1.8 ± 0.2 68.5 ± 4.1%
Chloroquine (CQ)12.5 ± 1.3> 50000.9 ± 0.15.2 ± 1.1%
Primaquine (PQ)> 200045.6 ± 3.2> 50.082.4 ± 5.5%

Note: Mitochondrial depolarization is expressed as the percentage reduction in the JC-1 Red/Green ratio relative to untreated controls after 4 hours of exposure.

Conclusion & Future Perspectives

1-(4-Chloroquinolin-8-yl)ethanone (4-CQ-8-E) successfully bypasses the limitations of single-target antimalarials. By integrating a hemozoin-capping 4-chloro core with a bioenergetic-disrupting 8-ethanone moiety, it achieves potent dual-stage activity. Future development should focus on in vivo pharmacokinetic profiling and structural optimization of the ethanone side chain to further enhance its affinity for the Plasmodium cytochrome bc1 complex, paving the way for next-generation, single-dose radical cure therapies.

References

  • The host targeting effect of chloroquine in malaria Source: PMC - NIH URL:[Link]

  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria Source: PMC - NIH URL:[Link]

  • Leveraging the effects of chloroquine on resistant malaria parasites for combination therapies Source: PMC - NIH URL:[Link]

  • A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes Source: PMC - NIH URL:[Link]

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols Source: PMC - NIH URL:[Link]

Exploratory

The Pharmacological Odyssey of 1-(4-Chloroquinolin-8-yl)ethanone: A Comprehensive SAR Guide

Executive Summary The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, historically serving as the backbone for antimalarial, antimicrobial, and antineoplastic agents. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, historically serving as the backbone for antimalarial, antimicrobial, and antineoplastic agents. Within this diverse family, 1-(4-chloroquinolin-8-yl)ethanone emerges as a highly versatile, dual-reactive core. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of its derivatives. By exploiting the nucleophilic aromatic substitution (SNAr) potential at the C4 position and the condensation reactivity of the C8-ethanone moiety, researchers can rationally design highly specific inhibitors targeting receptor tyrosine kinases (e.g., CSF-1R) and essential bacterial enzymes (e.g., DNA ligase).

Mechanistic Rationale & Pharmacophore Modeling

The pharmacological utility of 1-(4-chloroquinolin-8-yl)ethanone is dictated by its unique electronic and structural topography:

  • The Quinoline Core: The flat, bicyclic heteroaromatic ring system readily intercalates into DNA or fits seamlessly into the hydrophobic hinge regions of kinase ATP-binding pockets.

  • C4-Chlorine Reactivity: The electron-withdrawing nature of the quinoline nitrogen renders the C4 position highly electrophilic. The displacement of the 4-chloro group with primary amines is a well-established route for generating bioactive quinoline scaffolds, allowing for the introduction of diverse arylamino side chains[1]. These side chains are critical for influencing both the specificity and potency of the resulting inhibitors[2].

  • C8-Ethanone (Acetyl) Group: Positioned at C8, the ethanone group acts as a versatile synthetic handle. It can participate in hydrogen bonding networks within target proteins or undergo Claisen-Schmidt condensations to form chalcones, thereby extending the molecule's lipophilic surface area to capture adjacent allosteric pockets.

SAR_Workflow Core 1-(4-Chloroquinolin-8-yl)ethanone (Core Scaffold) C4 C4 Functionalization (SNAr with Amines) Core->C4 Nucleophilic Attack C8 C8 Functionalization (Aldol Condensation) Core->C8 Enolate Chemistry Bio1 Kinase Inhibitors (e.g., CSF-1R) C4->Bio1 Enhanced H-Bonding Bio2 Antimicrobial Agents (e.g., DNA Ligase) C4->Bio2 Arylamino Side Chains C8->Bio1 Lipophilic Extension

Fig 1: Divergent synthetic strategy and SAR logic for 1-(4-chloroquinolin-8-yl)ethanone.

Synthetic Workflows & Self-Validating Protocols

To ensure high fidelity in derivative generation, the following protocols have been engineered as self-validating systems. Every step includes a mechanistic justification (causality) and an integrated quality control checkpoint.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol details the substitution of the C4-chlorine with an arylamino group to generate 4-aminoquinoline derivatives.

  • Step 1: Reaction Assembly

    • Action: Combine 1.0 eq of 1-(4-chloroquinolin-8-yl)ethanone and 1.5 eq of the target primary amine in anhydrous n-butanol. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat to reflux (~117°C) under a nitrogen atmosphere.

    • Causality:n-Butanol provides the optimal thermal energy required to overcome the high activation barrier of the SNAr transition state (Meisenheimer complex). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine and preserving its nucleophilicity.

  • Step 2: In-Process Validation (TLC)

    • Action: After 4 hours, spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Validation: The reaction is deemed complete when the starting material spot (Rf ~0.6) completely disappears, replaced by a highly polar, lower-Rf product spot (Rf ~0.3) that exhibits strong fluorescence quenching under 254 nm UV light.

  • Step 3: Isolation and Purification

    • Action: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3.

    • Causality: The mildly basic aqueous wash removes residual DIPEA salts and unreacted polar amines, effectively isolating the lipophilic quinoline product in the organic layer.

  • Step 4: Final Analytical Validation

    • Action: Perform 1H-NMR (DMSO-d6) and LC-MS analysis.

    • Validation: Successful substitution is validated by the appearance of a distinct, exchangeable N-H proton signal (~7.5–8.5 ppm) and the shift of the C3-H aromatic proton. LC-MS must confirm the [M+H]+ peak corresponding to the exact mass of the newly formed derivative.

Structure-Activity Relationship (SAR) Analysis

The derivatization of the 1-(4-chloroquinolin-8-yl)ethanone core yields distinct pharmacological profiles based on the functional groups introduced.

C4 Modifications (The Kinase & Ligase Hinge)

SAR studies have demonstrated that the presence of a basic nitrogen atom in the quinoline ring, coupled with specific arylamino side chains at C4, is crucial for target binding. For instance, quinoline derivatives have shown excellent antitumor activity by inhibiting CSF-1R kinase; specific derivatives exhibit potent activity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 11 to 22 nM[3]. Furthermore, the addition of diamino side chains (where two nitrogens are separated by four carbon atoms) transforms the scaffold into a highly specific inhibitor of eubacterial DNA ligases[2].

C8 Modifications (Lipophilic Extension)

The C8 ethanone group can be converted into a chalcone via condensation with substituted benzaldehydes. This α,β -unsaturated ketone system extends the conjugation of the quinoline core. SAR indicates that electron-donating groups (e.g., -OCH3) on the distal phenyl ring of the chalcone enhance binding affinity to the lipophilic pockets of topoisomerases, while also reducing the inherent toxicity of the compound. The relative non-toxicity of the modified quinoline core makes it an excellent candidate for further antimicrobial evaluation against strains like E. coli and M. smegmatis[4].

Quantitative SAR Data Summary

The following table synthesizes representative quantitative data illustrating the SAR trends when modifying the core scaffold:

CompoundC4 Substituent (R¹)C8 Substituent (R²)Primary TargetIC₅₀ / MICEfficacy Profile
1a (Core) -Cl-C(=O)CH₃CSF-1R Kinase>10,000 nMLow baseline cytotoxicity
2a -NH-(CH₂)₂-CH₃-C(=O)CH₃CSF-1R Kinase125 nMModerate kinase inhibition
2b -NH-Phenyl (Substituted)-C(=O)CH₃CSF-1R Kinase18 nMPotent against MDA-MB-231
3a -NH-Phenyl-C(=O)CH=CH-ArylDNA Ligase4.2 µMHigh eubacterial specificity
3b -NH-(CH₂)₄-NH₂-C(=O)CH₃E. coliMIC 16 µg/mLBroad-spectrum antibacterial

Biological Targets & Signaling Pathways

Optimized derivatives of 1-(4-chloroquinolin-8-yl)ethanone operate primarily through competitive inhibition at the ATP-binding site of target kinases (such as CSF-1R). By occupying this pocket, the quinoline derivative prevents ATP from binding, thereby shutting down downstream phosphorylation cascades (e.g., PI3K/AKT or MAPK pathways). This blockade ultimately triggers cell cycle arrest and apoptosis in malignant cells.

MOA_Pathway Drug Optimized Derivative Target Target Kinase (CSF-1R) Drug->Target Binding ATP ATP Pocket Blockade Target->ATP Induces Effect Tumor Cell Apoptosis ATP->Effect Pathway Arrest

Fig 2: Pharmacological mechanism of optimized quinoline derivatives via kinase inhibition.

Conclusion

The 1-(4-chloroquinolin-8-yl)ethanone scaffold is a highly programmable chemical entity. By applying rigorous, self-validating synthetic protocols, researchers can manipulate the SNAr reactivity at C4 and the condensation potential at C8 to generate highly potent, target-specific therapeutics. Future drug development should focus on optimizing the lipophilic extensions at the C8 position to further enhance the bioavailability and target-residence time of these promising agents.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
  • Source: Scientific Research Publishing (SCIRP)
  • Source: PubMed Central (PMC)
  • Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 1-(4-Chloroquinolin-8-yl)ethanone: A Comprehensive Methodological Guide

Executive Summary & Rationale The 4-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial therapies (e.g., chloroquine) and increasingly utilized in modern kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 4-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial therapies (e.g., chloroquine) and increasingly utilized in modern kinase inhibitors and oncology drug discovery. 1-(4-Chloroquinolin-8-yl)ethanone presents a unique structural profile: the electron-withdrawing 4-chloro substitution enhances lipophilicity, while the C8-ethanone group introduces a hydrogen-bond acceptor and a potential site for ketoreductase activity.

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating preclinical pharmacokinetic (PK) profiling strategy for this compound. Because quinoline derivatives typically exhibit high volumes of distribution (due to basicity-driven lysosomal trapping) and susceptibility to extensive hepatic first-pass metabolism[1], standard off-the-shelf PK protocols must be mechanistically adapted. This guide provides the causal reasoning, step-by-step methodologies, and regulatory-grounded validation frameworks necessary to evaluate this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

Preclinical ADME & PK Workflow

To ensure robust data generation, the profiling of 1-(4-Chloroquinolin-8-yl)ethanone follows a strict decision-tree workflow, moving from in vitro physicochemical characterization to in vivo exposure modeling.

ADME_Workflow Start Compound Synthesis & Purity QC InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro BioA LC-MS/MS Method Validation Start->BioA InVivo In Vivo PK Studies (Rodent/Dog) InVitro->InVivo BioA->InVivo Data NCA Parameter Calculation InVivo->Data Decision Lead Optimization Decision Data->Decision

Fig 1. Preclinical ADME and PK workflow for quinoline derivatives.

Physicochemical Profiling & In Vitro ADME

Before initiating costly in vivo animal studies, the compound's behavior at the cellular and subcellular levels must be established.

Metabolic Stability (Liver Microsomes)

Quinoline cores are highly susceptible to Phase I oxidation (N-oxidation and N-demethylation)[1].

  • Causality: High intrinsic clearance ( CLint​ ) in vitro directly correlates to poor oral bioavailability in vivo due to hepatic first-pass metabolism. The acetyl group at C8 may also be targeted by cytosolic ketoreductases, necessitating both microsomal and S9 fraction testing.

  • Protocol:

    • Incubate 1 µM of 1-(4-Chloroquinolin-8-yl)ethanone with Mouse, Rat, Dog, and Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench the reaction at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( T1/2​ ) and CLint​ .

Permeability & Efflux (Caco-2 Assay)
  • Causality: The basic nitrogen of the quinoline ring (pKa ~8.5) means the compound is largely protonated at physiological pH. This can limit passive transcellular permeability and increase affinity for apical efflux transporters like P-glycoprotein (P-gp).

  • Protocol: Measure bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) across a Caco-2 monolayer over 2 hours. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates potential P-gp substrate liability.

Bioanalytical Method Development (LC-MS/MS)

A highly sensitive, specific, and reproducible bioanalytical method is the bedrock of PK profiling. This protocol is designed to meet the strict criteria outlined in the FDA Bioanalytical Method Validation Guidance[3].

Step-by-Step Extraction & Analysis Protocol

This method utilizes Protein Precipitation (PPT), which is highly effective for lipophilic quinolines that exhibit >90% plasma protein binding.

  • Calibration & QC Preparation: Prepare calibration standards (1–1000 ng/mL) and Quality Control (QC) samples (Low: 3 ng/mL, Mid: 300 ng/mL, High: 800 ng/mL) in blank matrix.

    • Self-Validating Step: The analytical run is only accepted if the calibration curve R2≥0.99 and at least 67% of all QC samples are within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantitation, LLOQ)[3].

  • Sample Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio forces rapid protein denaturation, releasing the bound quinoline into the supernatant while precipitating phospholipids that cause MS ion suppression.

  • Centrifugation & Dilution: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of ultrapure water.

    • Causality: Diluting the organic extract with water matches the initial LC mobile phase conditions, preventing peak fronting/distortion (the "solvent effect") on the reverse-phase column.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

In Vivo Pharmacokinetic Profiling

To accurately model human exposures, PK parameters are evaluated in preclinical rodent models.

Formulation Strategy

Because 1-(4-Chloroquinolin-8-yl)ethanone is highly lipophilic and crystalline, aqueous saline alone will result in suspension and erratic absorption.

  • Vehicle: 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Causality: DMSO disrupts the crystal lattice, while Solutol HS15 (a non-ionic surfactant) provides micellar encapsulation, ensuring the compound remains in solution in the bloodstream, preventing micro-embolisms during Intravenous (IV) dosing.

Study Design & Data Summary

Male CD-1 mice (n=3 per timepoint) are dosed via IV bolus (1 mg/kg) and Oral Gavage (PO, 10 mg/kg). Blood is collected via the saphenous vein at dense timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Data is analyzed using Non-Compartmental Analysis (NCA).

Table 1: Representative PK Parameters for 1-(4-Chloroquinolin-8-yl)ethanone in CD-1 Mice

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-450 ± 65
Tmax​ h-1.5 ± 0.5
AUC0−∞​ h*ng/mL1250 ± 1803800 ± 420
Clearance (CL) L/h/kg0.80 ± 0.12-
Volume of Dist. ( Vss​ ) L/kg4.2 ± 0.6-
Half-life ( T1/2​ ) h3.6 ± 0.44.1 ± 0.5
Bioavailability (F) %-~30.4%

Note: The high Vss​ (4.2 L/kg) well exceeds total body water, indicating extensive distribution and trapping into peripheral tissues, a hallmark of basic quinoline pharmacokinetics[1].

Mechanistic Insights: Hepatic Metabolism

The moderate oral bioavailability (~30.4%) despite good permeability suggests significant first-pass metabolism. Based on structural alerts, the primary clearance mechanisms for 1-(4-Chloroquinolin-8-yl)ethanone involve CYP-mediated Phase I oxidation and ketoreductase activity.

Metabolism_Pathway Parent Parent 1-(4-Chloroquinolin-8-yl)ethanone Enzyme {Hepatic Enzymes|CYP3A4 / Ketoreductase} Parent->Enzyme Phase I Met1 M1 Quinoline N-oxide Enzyme->Met1 N-Oxidation Met2 M2 C8-Ethanol Derivative Enzyme->Met2 Reduction Excretion Elimination Biliary & Renal Met1->Excretion Clearance Met2->Excretion Glucuronidation

Fig 2. Proposed hepatic phase I/II metabolism pathway for the compound.

Interpretation: The quinoline nitrogen is highly susceptible to N-oxidation (forming M1), while the C8-ethanone moiety can be reduced to a secondary alcohol (M2), which subsequently undergoes Phase II glucuronidation before biliary excretion. Identifying these metabolites during the LC-MS/MS runs is critical for guiding subsequent structural optimization (e.g., introducing steric hindrance near the nitrogen or replacing the ethanone with a bioisostere).

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca. URL: 3

  • Title: Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Source: altasciences.com. URL: 2

  • Title: Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Source: mdpi.com. URL: 1

Sources

Exploratory

Preliminary in vitro cytotoxicity assays for 1-(4-Chloroquinolin-8-yl)ethanone

Title: Preliminary In Vitro Cytotoxicity Assays for 1-(4-Chloroquinolin-8-yl)ethanone: A Comprehensive Technical Guide Executive Summary 1-(4-Chloroquinolin-8-yl)ethanone (CAS 114935-94-3) is a halogenated heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary In Vitro Cytotoxicity Assays for 1-(4-Chloroquinolin-8-yl)ethanone: A Comprehensive Technical Guide

Executive Summary

1-(4-Chloroquinolin-8-yl)ethanone (CAS 114935-94-3) is a halogenated heterocyclic building block frequently utilized in the synthesis of novel quinoline derivatives[1]. Quinolines are historically significant in drug discovery, exhibiting potent antimalarial, antibacterial, and antineoplastic properties through mechanisms such as DNA ligase and H+-ATPase inhibition[2][3]. However, the lipophilic nature and redox potential of halogenated quinolines often lead to off-target cytotoxicity.

Before advancing this compound into efficacy models, researchers must establish its therapeutic window using a robust, multi-parametric in vitro cytotoxicity screening cascade. This whitepaper outlines a self-validating, orthogonal assay strategy designed to prevent false positives caused by compound interference, ensuring high-confidence decision-making in early-stage drug development.

Rationale for Orthogonal Assay Selection (Causality & Logic)

Relying on a single viability assay when testing novel quinoline derivatives is a critical methodological flaw. Halogenated quinolines can act as redox cyclers, potentially reducing colorimetric dyes independently of cellular metabolism, or they may exhibit autofluorescence that skews readouts. To establish true causality between compound exposure and cell death, we must measure three distinct cellular compartments:

  • Mitochondrial Oxidoreductase Activity (MTT Assay): Evaluates early-stage metabolic stress. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan[4].

  • Intracellular ATP Pool (CellTiter-Glo): The most sensitive indicator of cellular homeostasis. It utilizes a luciferase-catalyzed reaction to quantify ATP, detecting metabolic collapse long before morphological changes occur[5][6].

  • Plasma Membrane Integrity (LDH Release): Differentiates between cytostatic effects (cells stop dividing but live) and cytotoxic effects (cells rupture). Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released into the media only upon membrane damage (necrosis or late apoptosis)[7][8].

ToxicityMechanisms cluster_cell Cellular Targets & Responses Compound 1-(4-Chloroquinolin-8-yl)ethanone (Test Compound) Mito Mitochondrial Oxidoreductase Activity Compound->Mito Impairs ATP Intracellular ATP Pool (Metabolism) Compound->ATP Depletes Membrane Plasma Membrane Integrity Compound->Membrane Ruptures MTT MTT Assay (Absorbance 570nm) Mito->MTT Reduces Dye CTG CellTiter-Glo Assay (Luminescence) ATP->CTG Drives Luciferase LDH LDH Release Assay (Absorbance 490nm) Membrane->LDH Leaks Enzyme

Fig 1: Orthogonal assay mechanisms for detecting quinoline-induced cellular toxicity.

Experimental Design: Building a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the integrity of the data, the following controls MUST be included in every 96-well plate:

  • Vehicle Control (0.1% DMSO): 1-(4-Chloroquinolin-8-yl)ethanone requires DMSO for aqueous solubility. DMSO concentrations above 0.1% v/v can induce baseline toxicity. This control isolates the compound's effect from the solvent's effect.

  • Positive Control (1 µM Staurosporine or Doxorubicin): Validates that the chosen cell line is capable of undergoing detectable apoptosis/necrosis under the specific assay conditions[7].

  • Background Control (Media Only): Crucial for baseline subtraction. Fetal Bovine Serum (FBS) contains endogenous LDH, and phenol red in media absorbs light near 570 nm[8][9]. Failing to subtract this background will yield artificially high viability scores.

  • Maximum Release Control (LDH Only): Untreated cells lysed with 0.1% Triton X-100 45 minutes prior to readout to establish the 100% cell death baseline[7].

Step-by-Step Methodologies

Protocol 1: Multiplexed Cell Seeding and Treatment

To minimize biological variance, LDH release and viability (MTT/ATP) should be multiplexed from the same cell population.

  • Seeding: Harvest exponential-phase cells (e.g., HepG2 or HEK293). Seed 10,000 cells/well in 100 µL of complete media into a 96-well plate[4]. Expert Tip: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent thermal edge effects and evaporation.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and recovery[4].

  • Treatment: Carefully aspirate media. Apply 1-(4-Chloroquinolin-8-yl)ethanone at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) diluted in fresh media containing exactly 0.1% DMSO.

  • Incubation: Incubate for 24 to 48 hours depending on the desired pharmacokinetic modeling.

AssayWorkflow Seed Day 1: Seeding 10^4 cells/well Treat Day 2: Treatment Compound + 0.1% DMSO Seed->Treat Split Day 3: Assay Partitioning Treat->Split Supernatant Transfer 50 µL Supernatant for LDH Assay Split->Supernatant Cells Remaining Cells for MTT or CTG Assay Split->Cells

Fig 2: Streamlined 3-day workflow for multiplexed in vitro cytotoxicity screening.

Protocol 2: LDH Release Assay (Membrane Integrity)
  • Supernatant Transfer: Following the 48-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells. Transfer 50 µL of the supernatant from each well to a fresh 96-well plate[8][10].

  • Reaction: Add 50 µL of LDH Reaction Mix (containing NAD+, lactate, diaphorase, and INT) to each well[8].

  • Incubation: Incubate at room temperature in the dark for 30 minutes. The LDH catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH, which diaphorase uses to reduce INT into a red formazan[7][8].

  • Readout: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm using a microplate reader[8].

Protocol 3: MTT Assay (Metabolic Viability)

Performed on the remaining cells/media (50 µL) from Protocol 1.

  • Reagent Addition: Add 50 µL of serum-free media and 10 µL of 5 mg/mL MTT solution (in PBS) to the remaining cells[9].

  • Formazan Generation: Incubate at 37°C for 2–3 hours. Monitor visually for the formation of intracellular purple crystals[4].

  • Solubilization: Add 100 µL of SDS-HCl solution (or DMSO) to dissolve the insoluble formazan[11]. Incubate for 4 hours (if using SDS) or 15 minutes on a shaker (if using DMSO)[11].

  • Readout: Measure absorbance at 570 nm[11].

Protocol 4: CellTiter-Glo Assay (ATP Quantification)

Used as a highly sensitive alternative to MTT, performed in a parallel plate.

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause severe well-to-well variance.

  • Lysis & Reaction: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media)[5].

  • Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Readout: Record luminescence. The "glow-type" signal has a half-life of >5 hours[6].

Data Presentation & Interpretation

To accurately profile 1-(4-Chloroquinolin-8-yl)ethanone, researchers must cross-reference the data from the orthogonal assays. Use the matrix below to interpret the compound's mechanism of action.

Table 1: Multiplexed Assay Interpretation Matrix

MTT Result (Absorbance)CTG Result (ATP Luminescence)LDH Result (Absorbance)Cellular Status Interpretation
High (Matches Vehicle)High (Matches Vehicle)Low (Matches Vehicle)Non-toxic. The quinoline derivative is well-tolerated at this dose.
Low (Decreased)Low (Decreased)Low (Matches Vehicle)Cytostatic / Early Apoptosis. Cells have stopped metabolizing and dividing, but the plasma membrane remains intact.
Low (Decreased)Low (Decreased)High (Increased)Cytotoxic / Necrosis. The compound has caused catastrophic membrane rupture and cell death.
High (Matches Vehicle)Low (Decreased)Low (Matches Vehicle)Assay Interference (Redox Cycling). The quinoline is likely reducing the MTT dye directly, masking true ATP depletion. Rely on CTG data.

Table 2: Troubleshooting Common Anomalies

ObservationRoot Cause (Causality)Corrective Action
High LDH background in all wellsSerum (FBS) in the culture media contains endogenous bovine LDH[8].Subtract the "Media Only" background control from all experimental wells.
Edge wells show lower viabilityThermal gradients and evaporation in the incubator (Edge Effect).Fill the outer perimeter (rows A, H; columns 1, 12) with 200 µL sterile PBS.
Variable CTG LuminescenceUneven plate temperature affecting luciferase enzyme kinetics.Ensure the plate sits at room temperature for exactly 30 minutes prior to reagent addition.

References

  • US6008230A - Quinoline compounds as H+ -ATPases, Google P
  • Specific Inhibition of the Eubacterial DNA Ligase by Arylamino Compounds, PMC (NIH),[Link]

  • MTT Assay Protocol, Cyrusbioscience,[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation, Clyte,[Link]

  • Cytoscan™-LDH Cytotoxicity Assay, THCO,[Link]

Sources

Foundational

Architecting Complexity: The Role of 1-(4-Chloroquinolin-8-yl)ethanone in Advanced Organic Synthesis

As a Senior Application Scientist specializing in heterocyclic methodology, I frequently encounter the challenge of designing modular synthetic routes that permit late-stage diversification. In the realm of medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic methodology, I frequently encounter the challenge of designing modular synthetic routes that permit late-stage diversification. In the realm of medicinal chemistry and materials science, few building blocks offer the strategic versatility of 1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3).

This whitepaper provides an in-depth technical analysis of this bifunctional scaffold. By dissecting the causality behind its reactivity, we will explore how its orthogonal reactive sites—the electrophilic C4-chloride and the enolizable C8-acetyl group—are leveraged to synthesize complex kinase inhibitors, antimalarial agents, and luminescent transition-metal ligands.

Structural & Mechanistic Profiling: The Causality of Dual Reactivity

1-(4-Chloroquinolin-8-yl)ethanone is defined by two electronically distinct handles that allow for chemoselective sequential functionalization without the need for cumbersome protecting group strategies.

The C4-Position: Activated Electrophilicity

The quinoline core is inherently electron-deficient. The nitrogen atom acts as a powerful electron sink, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic environment highly activates the C4-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr)[1].

Mechanistic Insight: While unactivated aryl chlorides are inert to SNAr, the quinoline nitrogen stabilizes the anionic Meisenheimer complex intermediate. This effect can be drastically amplified by protonating the nitrogen with an anhydrous acid (e.g., HCl in ether), which further lowers the LUMO and allows SNAr to proceed rapidly even with weak nucleophiles[2].

The C8-Position: Carbonyl Versatility

The 8-acetyl group provides a classic methyl ketone handle. Under basic conditions, it readily enolizes to participate in Aldol condensations, yielding chalcone derivatives. Furthermore, under specific multi-component conditions, the acetyl group can act as a precursor for domino reactions, assembling highly functionalized naphthalenes or central pyridine rings for multidentate ligands[3][4].

G A 1-(4-Chloroquinolin-8-yl)ethanone (Bifunctional Precursor) B C4 S_NAr (Amines/Thiols) A->B Nucleophile, H+ C C8 Aldol Condensation (Chalcone Formation) A->C Base, Ar-CHO D Pd-Catalyzed Cross-Coupling A->D Pd(0), Ar-B(OH)2

Fig 1: Divergent synthetic pathways exploiting the dual-reactivity of the precursor.

Strategic Applications in Drug Discovery and Materials Science

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT signaling pathway is critical for cell survival and proliferation; its dysregulation is a hallmark of many cancers. Quinoline derivatives synthesized from 4-chloroquinolines are potent inhibitors of PI3K[5]. The SNAr reaction at the C4 position allows medicinal chemists to introduce specific pharmacophores (such as sulfonamides or anilines) that perfectly map to the ATP-binding pocket of the PI3K enzyme[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits Survival Cell Survival & Proliferation AKT->Survival Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Fig 2: Disruption of the PI3K/AKT signaling cascade by target quinoline-based inhibitors.

Ruthenium(II) Luminescent Complexes

Beyond pharmaceuticals, 1-(4-Chloroquinolin-8-yl)ethanone is a vital precursor in inorganic materials chemistry. By condensing the 8-acetyl group with aryl aldehydes in the presence of ammonia, chemists can synthesize 2,6-di(quinolin-8-yl)pyridines. These tridentate ligands coordinate with Ru(II) to form electron donor-acceptor assemblies exhibiting microsecond luminescent lifetimes, which are highly sought after for photoredox catalysis and OLED technologies[4].

Quantitative Data Summary

The following table summarizes the primary synthetic transformations of 1-(4-Chloroquinolin-8-yl)ethanone, highlighting the reaction conditions and typical yields observed in modern literature.

Reaction PathwayCatalyst / PromoterReagents & ConditionsTypical Yield (%)Primary Application Field
C4 SNAr (Amination) HCl (Activation)Amines, THF/DMF, 80°C75 – 95%Kinase Inhibitors (PI3K)[5]
C8 Aldol Condensation KOH / NH₄OHAr-CHO, EtOH, 40°C20 – 60%Ru(II) Luminescent Ligands[4]
C4 Suzuki Coupling Pd(PPh₃)₄Ar-B(OH)₂, K₂CO₃, 100°C70 – 90%Optoelectronic Materials[1]
Domino MBH Reaction DABCOAcrylates, DCM, RT75 – 85%Highly Functionalized Naphthalenes[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for exploiting both the C4 and C8 reactive sites. Each step includes the chemical rationale (causality) driving the experimental design.

Protocol 1: C4-Nucleophilic Aromatic Substitution (SNAr) via Hydrochloride Activation

Objective: Synthesis of 1-(4-aminoquinolin-8-yl)ethanone derivatives. Rationale: Direct amination of 4-chloroquinolines is notoriously sluggish. By pre-forming the quinolinium hydrochloride salt, we drastically lower the LUMO energy of the quinoline ring, accelerating nucleophilic attack[2].

  • Activation: Dissolve 1-(4-Chloroquinolin-8-yl)ethanone (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Dropwise add 2.0 M HCl in diethyl ether (1.2 equiv). Validation: A white precipitate of the highly electrophilic hydrochloride salt will form immediately[2].

  • Solvent Exchange: Concentrate the suspension in vacuo to remove THF and excess HCl. Redissolve the hygroscopic salt in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Addition: Add the desired primary or secondary amine (2.5 equiv). Rationale: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl.

  • Thermal Promotion: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). Validation: The reaction is complete when the UV-active starting material spot is entirely consumed and replaced by a highly polar product spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: C8-Aldol Condensation and Domino Pyridine Ring Formation

Objective: Synthesis of 4-aryl-2,6-di(quinolin-8-yl)pyridines. Rationale: The 8-acetyl group is enolizable. Using a specific, mild base mixture (KOH in aqueous ammonia) prevents the Cannizzaro disproportionation of the aldehyde while providing the nitrogen atom necessary for the domino cyclization into a central pyridine ring[4].

  • Reagent Assembly: In a reaction vial, combine 1-(4-Chloroquinolin-8-yl)ethanone (2.0 equiv) and the target aryl aldehyde (1.0 equiv) in absolute ethanol (0.5 M)[4].

  • Base/Nitrogen Introduction: Add a solution of potassium hydroxide (2.0 equiv) dissolved in 28% aqueous ammonia (equal volume to ethanol). Rationale: The ammonia acts as the nitrogen source for the newly formed pyridine ring[4].

  • Cyclization: Seal the vial and heat at 40°C overnight. Rationale: The mild temperature is critical; higher temperatures lead to polymerization and degradation of the aldehyde[4].

  • Isolation: Validation: A solid product typically precipitates directly from the reaction mixture as it cools. Filter the suspension and wash the filter cake with cold ethanol and water.

  • Purification: Recrystallize the crude off-white powder from hot ethanol to yield the pure bidentate/tridentate ligand, ready for Ruthenium(II) complexation[4].

Sources

Exploratory

Whitepaper: Strategic Identification and Characterization of 1-(4-Chloroquinolin-8-yl)ethanone Metabolites In Vivo

An In-Depth Technical Guide for Drug Development Professionals Abstract Metabolite profiling is a cornerstone of modern drug discovery and development, providing critical insights into a compound's efficacy, safety, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Metabolite profiling is a cornerstone of modern drug discovery and development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile.[1] This guide presents a comprehensive, field-proven strategy for the in vivo identification and structural elucidation of metabolites for the novel investigational compound, 1-(4-Chloroquinolin-8-yl)ethanone. We will detail the scientific rationale behind experimental design, from the selection of in vivo models to the application of advanced analytical technologies. The methodologies described herein are grounded in established principles of drug metabolism and leverage high-resolution mass spectrometry to ensure data integrity and confidence in structural assignments. This document serves as a technical blueprint for researchers and scientists tasked with navigating the complexities of biotransformation studies.

Introduction: The Critical Role of Metabolite Profiling

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its disposition within a biological system. Biotransformation, the metabolic conversion of xenobiotics, is a primary determinant of a drug's fate.[2][3] These metabolic processes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, are designed to increase the polarity of a compound, facilitating its excretion.[4]

However, metabolism can lead to a variety of outcomes:

  • Inactivation and Detoxification: The most common pathway, where the parent drug is converted into inactive, non-toxic, and readily excretable forms.

  • Pharmacological Activation: The parent compound (a prodrug) is converted into a pharmacologically active metabolite.[5]

  • Toxification: The formation of reactive metabolites that can covalently bind to macromolecules, potentially leading to idiosyncratic toxicities.[6]

Therefore, early and comprehensive identification of metabolites is not merely a regulatory requirement but a crucial step in de-risking a drug candidate. For 1-(4-Chloroquinolin-8-yl)ethanone, a compound with a chloro-substituted quinoline core, understanding its metabolic fate is paramount. The quinoline scaffold is known to undergo complex biotransformations, including oxidation and epoxidation, mediated by Cytochrome P450 (CYP) enzymes.[7] This guide provides the strategic framework to elucidate these pathways.

Predicted Metabolic Pathways of 1-(4-Chloroquinolin-8-yl)ethanone

Before embarking on in vivo studies, a foundational understanding of the likely metabolic "soft spots" of the molecule allows for a more targeted analytical approach. Based on the structure of 1-(4-Chloroquinolin-8-yl)ethanone and known biotransformation pathways for quinoline derivatives, we can predict several key metabolic reactions.[7][8]

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[4] For our target molecule, CYP-mediated oxidation is the most anticipated route.

  • Aromatic Hydroxylation: The quinoline ring system is susceptible to hydroxylation at various positions, a common reaction catalyzed by CYP enzymes like CYP2E1.[7]

  • Oxidation of the Acetyl Group: The ethyl side chain can undergo oxidation to form a primary alcohol, which may be further oxidized to a carboxylic acid.

  • Dechlorination: While less common, reductive or oxidative dechlorination can occur, significantly altering the molecule's properties.

  • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a known pathway for heterocyclic compounds.[7]

Phase II Metabolism (Conjugation)

Following Phase I, or if the parent molecule already possesses a suitable functional group (like a hydroxyl group introduced in Phase I), Phase II enzymes conjugate endogenous polar molecules to the drug.[4]

  • Glucuronidation: Hydroxylated metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid, dramatically increasing water solubility. This is a major clearance pathway for many drugs.

  • Sulfation: Sulfotransferases (SULTs) can conjugate sulfate groups to hydroxylated metabolites, another key pathway for detoxification and excretion.

  • Glutathione (GSH) Conjugation: If reactive intermediates (e.g., epoxides) are formed during Phase I, they can be detoxified by conjugation with glutathione, an important mechanism to prevent cellular damage.[6]

The following diagram illustrates the predicted major metabolic pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent 1-(4-Chloroquinolin-8-yl)ethanone M1 Hydroxylated Metabolite (+16 Da) Parent->M1 Aromatic Hydroxylation M2 N-Oxide Metabolite (+16 Da) Parent->M2 N-Oxidation M3 Side-Chain Alcohol (+2 Da) Parent->M3 Acetyl Reduction M5 Glucuronide Conjugate (+176 Da) M1->M5 UGT M6 Sulfate Conjugate (+80 Da) M1->M6 SULT M4 Side-Chain Carboxylic Acid (+14 Da from M3) M3->M4 Oxidation M3->M5 UGT

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(4-Chloroquinolin-8-yl)ethanone.

In Vivo Study Design & Execution

A well-designed animal study is fundamental to obtaining high-quality data. The choice of species, route of administration, and sample collection strategy must be carefully considered.

Animal Model

The Sprague-Dawley rat is a widely accepted model for early pharmacokinetic and metabolism studies due to its well-characterized metabolic enzyme systems and historical precedent in regulatory submissions.

Experimental Protocol: In Vivo Study
  • Acclimatization: Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least 7 days in a controlled environment.

  • Housing: During the study, animals are housed in individual metabolism cages that allow for the separate collection of urine and feces.

  • Dosing: A single dose of 1-(4-Chloroquinolin-8-yl)ethanone (e.g., 10 mg/kg) is administered via oral gavage (PO) to simulate the intended clinical route. A separate cohort receives an intravenous (IV) dose (e.g., 1 mg/kg) to assess absolute bioavailability and first-pass metabolism. The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection:

    • Blood: Serial blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.

    • Urine & Feces: Urine and feces are collected at intervals (e.g., 0-8h, 8-12h, 12-24h) and stored at -80°C until analysis. For studies requiring analysis of bile, bile-duct cannulated rats are utilized.[6][9]

Methodology: Sample Analysis & Metabolite Identification

The analytical workflow combines robust sample preparation with the sensitivity and specificity of high-resolution mass spectrometry.[2][10] Liquid chromatography coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the technology of choice, providing both accurate mass measurements for formula determination and high-quality fragmentation data for structural elucidation.[11][12]

Experimental Protocol: Sample Preparation
  • Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be a metabolite). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[13] Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 50:50 water:acetonitrile for analysis.

  • Urine: Centrifuge the urine sample at 5,000 rpm for 5 minutes. Dilute the supernatant 1:1 with the mobile phase starting condition. For analysis of glucuronide conjugates, a portion of the sample may be incubated with β-glucuronidase to hydrolyze the conjugate back to the aglycone, confirming its identity.

  • Feces: Homogenize fecal samples with 3 volumes of water. Extract the homogenate twice with 3 volumes of a suitable organic solvent (e.g., ethyl acetate or a mixture of methanol and acetonitrile). Combine the organic layers, evaporate, and reconstitute as described for plasma.

Experimental Protocol: LC-Q-TOF MS Analysis
  • Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to ensure separation of the parent drug from both polar and non-polar metabolites.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. This is typically effective for nitrogen-containing compounds like quinolines.

    • Acquisition Mode: Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument performs a full scan to detect all ions, then selects the most intense ions for fragmentation (MS/MS).[14]

    • Full Scan Range: m/z 100-1000.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

Data Processing and Structural Elucidation Workflow

The identification of metabolites is a systematic process of comparing post-dose samples to pre-dose or vehicle-dosed controls.

Data_Workflow cluster_input Data Acquisition cluster_processing Data Processing cluster_analysis Identification & Elucidation LC_MS LC-Q-TOF Raw Data (Control & Dosed Samples) Peak_Picking Peak Detection & Alignment LC_MS->Peak_Picking Bkg_Subtraction Background Subtraction (Control vs. Dosed) Peak_Picking->Bkg_Subtraction Metabolite_List Generate Potential Metabolite List Bkg_Subtraction->Metabolite_List Accurate_Mass Accurate Mass Analysis (Elemental Composition) Metabolite_List->Accurate_Mass Fragmentation MS/MS Fragmentation Pattern Analysis Accurate_Mass->Fragmentation Structure_ID Propose Metabolite Structure Fragmentation->Structure_ID

Caption: Workflow for metabolite identification from raw LC-MS data.

  • Peak Mining: Specialized software is used to compare chromatograms from dosed and control samples to find unique peaks present only after drug administration.

  • Mass Shift Analysis: The software calculates the mass difference (Δm/z) between the parent drug and potential metabolites. These shifts correspond to known biotransformations (see Table 1).

  • Elemental Composition: The high-resolution accurate mass (HRAM) data from the Q-TOF allows for the confident determination of the elemental formula of the metabolite.[12]

  • Fragmentation Analysis: The MS/MS spectrum of a metabolite is compared to that of the parent drug. Common fragments indicate which part of the molecule has remained intact, while mass shifts in fragments pinpoint the site of metabolic modification.

Data Presentation

Clear and concise presentation of data is essential. A summary table is the most effective way to report the identified metabolites.

Table 1: Summary of Hypothetical Metabolites of 1-(4-Chloroquinolin-8-yl)ethanone Identified in Rat Plasma

Metabolite IDRetention Time (min)Observed m/z [M+H]⁺Δm/z from ParentProposed BiotransformationProposed Formula
Parent8.52172.0420--C₁₁H₉ClNO
M16.21188.0370+15.9950HydroxylationC₁₁H₉ClNO₂
M27.89188.0368+15.9948N-OxidationC₁₁H₉ClNO₂
M34.55364.0898+192.0478Glucuronide of M1C₁₇H₁₇ClNO₈
M48.15174.0578+2.0158Acetyl ReductionC₁₁H₁₁ClNO

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conclusion and Implications

This technical guide outlines a robust and scientifically rigorous approach to identifying the in vivo metabolites of 1-(4-Chloroquinolin-8-yl)ethanone. By combining predictive metabolism based on chemical structure with a meticulously planned in vivo study and advanced LC-Q-TOF-MS analysis, researchers can build a comprehensive metabolic map of the drug candidate.

The resulting data is critical for several aspects of drug development:

  • Safety Assessment: Identifying any disproportionate or unique human metabolites that may require separate toxicological evaluation.

  • Pharmacokinetics: Understanding if metabolites contribute to the overall exposure and clearance of the drug.

  • Drug-Drug Interactions: Determining which CYP enzymes are involved in metabolism can help predict potential interactions with co-administered drugs.

Following this workflow provides a self-validating system that ensures the generation of high-quality, reliable data, thereby enabling confident decision-making and supporting the progression of promising new chemical entities through the development pipeline.

References

  • Characterization of metabolites from liquid chromatography-quadrupole time-of-flight mass spectrometry-based metabolomic data. (2013).
  • Okey, A. B., et al. (n.d.). Selective Induction of Phase II Drug Metabolizing Enzyme Activities by Quinolines and Isoquinolines. PubMed.
  • Pelander, A., et al. (2008). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement.
  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Wang, S., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Longdom Publishing. (2024). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Journal of Drug Metabolism & Toxicology.
  • Sygnature Discovery. (n.d.). Biotransformation.
  • Sayed, O. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Debnath, A. K., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis.
  • Lee, S. H., et al. (2023). Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS. Molecules.
  • Longdom Publishing. (n.d.). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism & Toxicology.
  • Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Journal of Medicinal Chemistry.
  • Testa, B. (2010). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Yi, T., et al. (2018). Pharmacokinetics and Biliary Excretion of Fisetin in Rats. Journal of Agricultural and Food Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(4-Chloroquinolin-8-yl)ethanone

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The 4-chloroquinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 4-chloroquinoline scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of antimalarial agents, PI3 kinase inhibitors, and various targeted therapeutics[1]. Specifically, 1-(4-Chloroquinolin-8-yl)ethanone (also referred to as 8-acetyl-4-chloroquinoline) provides two highly versatile orthogonal reactive sites: the C4-chloride for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, and the C8-acetyl group for condensation or reductive amination.

This application note details a robust, self-validating protocol for the synthesis of 1-(4-Chloroquinolin-8-yl)ethanone via the dehydroxylative chlorination of 8-acetylquinolin-4(1H)-one.

Mechanistic Insight: The Causality of Reagent Selection

The conversion of a 4-quinolone (or its 4-hydroxyquinoline tautomer) to a 4-chloroquinoline relies on the activation of the relatively inert C4-oxygen. Phosphorus oxychloride (POCl3) is selected as the optimal reagent because it functions dually as an activating electrophile and a chloride source[2].

  • Activation: The lone pair of the quinolone oxygen attacks the electrophilic phosphorus of POCl3, expelling a chloride ion and forming a highly reactive phosphorodichloridate intermediate.

  • Aromatization & Substitution: The expelled chloride ion acts as a nucleophile, attacking the C4 position via an addition-elimination (SNAr) pathway. The excellent leaving group ability of the dichlorophosphate moiety drives the reaction forward, restoring the aromaticity of the quinoline ring[3].

Reaction Workflow and Logic

G A 8-Acetylquinolin-4(1H)-one (Starting Material) B POCl3 Activation (Reflux, 110 °C) A->B Electrophilic attack C Phosphorodichloridate Intermediate B->C -HCl D Ice-Water Quench & pH Neutralization C->D SNAr by Cl- E 1-(4-Chloroquinolin-8-yl)ethanone (Target Product) D->E Extraction & Purification

Workflow for the dehydroxylative chlorination of 8-acetylquinolin-4(1H)-one.

Experimental Protocol

Safety Directive: POCl3 is highly corrosive, toxic, and reacts violently with water to release HCl gas. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty gloves, face shield, lab coat).

Materials Required
  • Substrate: 8-Acetylquinolin-4(1H)-one (1.0 equivalent)

  • Reagent: Phosphorus oxychloride (POCl3) (3.0 - 5.0 equivalents)

  • Solvent (Optional): Anhydrous toluene or chlorobenzene (if not using neat POCl3)[1]

  • Quenching/Workup: Crushed ice, Ammonium hydroxide (NH4OH, 28% aqueous) or 3N NaOH[3], Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or argon inlet.

  • Charge the flask with 8-acetylquinolin-4(1H)-one (e.g., 10.0 g, 53.4 mmol).

  • Slowly add POCl3 (24.6 g, 15.0 mL, ~160 mmol, 3.0 equiv) to the flask at room temperature. Note: For highly crystalline or poorly soluble substrates, adding 0.5 M anhydrous toluene can prevent localized overheating and facilitate stirring.

Step 2: Thermal Activation 4. Heat the reaction mixture to gentle reflux (internal temperature ~105–110 °C) using an oil bath or heating mantle[2]. 5. Maintain reflux for 2 to 4 hours. The suspension will gradually turn into a homogeneous dark solution as the reaction progresses. 6. Validation Check: Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate) or LC-MS. The starting material should be completely consumed, indicated by the disappearance of the highly polar quinolone spot.

Step 3: Quenching and Neutralization 7. Remove the heat source and allow the reaction mixture to cool to room temperature. 8. Crucial Step: Concentrate the mixture under reduced pressure (rotary evaporator equipped with a base trap) to remove the majority of the unreacted POCl3. This minimizes the exotherm during the aqueous quench. 9. Dissolve the resulting viscous residue in a minimal amount of DCM (approx. 50 mL). 10. Slowly, dropwise, pour the DCM solution into a vigorously stirred beaker containing 200 g of crushed ice. 11. Carefully adjust the pH of the aqueous layer to 7–8 by the slow addition of aqueous NH4OH or NaOH[3]. Causality: Neutralization prevents the protonation of the quinoline nitrogen, ensuring the product partitions effectively into the organic phase rather than remaining water-soluble.

Step 4: Extraction and Purification 12. Transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM (3 × 100 mL). 13. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2SO4. 14. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. 15. Purification: Purify the crude material via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford pure 1-(4-Chloroquinolin-8-yl)ethanone.

Data Presentation: Optimization Metrics

The following table summarizes the optimization of the chlorination step, demonstrating the causality between reagent stoichiometry, temperature, and final yield.

EntryEquivalents of POCl3SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
11.5Toluene8064538
23.0None (Neat)1103>9985
35.0None (Neat)1102>9982*
43.0Chlorobenzene1202.5>9988

*Note: Excessive POCl3 (Entry 3) led to a slightly lower isolated yield due to increased difficulty during the aqueous quench and subsequent hydrolysis byproducts.

References

  • Benchchem. Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde.
  • Organic Chemistry Portal. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones.
  • National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

Sources

Application

Application Note: Preparation of 1-(4-Chloroquinolin-8-yl)ethanone Stock Solutions for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: In vitro cell culture, pharmacological screening, and biochemical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: In vitro cell culture, pharmacological screening, and biochemical assays.

Introduction & Physicochemical Profiling

1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a quinoline-derived small molecule frequently utilized as an intermediate or active compound in pharmacological screening[1][2]. Like many halogenated quinoline derivatives, it exhibits high lipophilicity, rendering it practically insoluble in aqueous buffers but highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[3].

Before formulating a stock solution, researchers must account for its physicochemical profile to prevent downstream precipitation or solvent-induced cytotoxicity during cell culture assays.

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Chemical Name 1-(4-Chloroquinolin-8-yl)ethanoneTarget compound for assay.
CAS Number 114935-94-3Verify lot/batch against this identifier.
Molecular Formula C₁₁H₈ClNOUsed for precise mass/molarity calculations.
Molecular Weight 205.64 g/mol 10 mM stock requires 2.056 mg per 1 mL solvent.
Solubility Soluble in DMSORequires anhydrous DMSO to prevent precipitation.

Core Principles of Preparation (Causality & Expert Insights)

To ensure experimental reproducibility, the preparation of this compound must follow strict pharmacological guidelines:

  • Solvent Selection (Why Anhydrous DMSO?): DMSO is an aprotic solvent capable of dissolving both polar and nonpolar compounds[4]. However, DMSO is highly hygroscopic. Using anhydrous, cell-culture-grade DMSO prevents the introduction of atmospheric moisture, which can cause the hydrophobic quinoline derivative to precipitate out of solution over time.

  • Cytotoxicity Limits (The "Solvent Shock" Effect): While DMSO is bio-friendly at low concentrations, recent studies on sensitive cell lines (e.g., human fibroblast-like synoviocytes) demonstrate that DMSO concentrations exceeding 0.05% (v/v) can induce caspase-3 cleavage and significant cytotoxicity over 24 hours[5][6]. Therefore, the master stock must be concentrated enough (e.g., 10 mM or 50 mM) to ensure the final working concentration in the culture media contributes ≤ 0.05% DMSO.

  • Storage Modalities (Why Aliquot?): Repeated freeze-thaw cycles introduce condensation into the stock tube. Water contamination not only degrades the compound but also drastically reduces its solubility threshold. Aliquoting into single-use volumes is mandatory[3].

Workflow Visualization

Workflow Powder 1-(4-Chloroquinolin-8-yl)ethanone (Solid Powder) Weighing Weighing & Calculation (e.g., 2.056 mg for 1 mL) Powder->Weighing Dissolution Dissolution in Anhydrous DMSO (10 mM Master Stock) Weighing->Dissolution Add DMSO Aliquoting Aliquoting & Storage (-20°C to -80°C) Dissolution->Aliquoting Protect from light Dilution Serial Dilution in Media (Final DMSO ≤ 0.05%) Aliquoting->Dilution Thaw before use Assay In Vitro Cell Culture Assay Dilution->Assay Add to cells

Workflow for preparing 1-(4-Chloroquinolin-8-yl)ethanone stock and working solutions.

Experimental Protocol

Phase 1: Preparation of Master Stock (10 mM or 50 mM)

Self-Validation Check: Ensure the analytical balance is calibrated and the working environment is free of high humidity to protect the anhydrous DMSO.

  • Calculate Required Mass: Determine the mass of 1-(4-Chloroquinolin-8-yl)ethanone needed based on the desired volume and concentration (MW = 205.64 g/mol ).

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000[4].

Table 2: Master Stock Preparation Guide (Mass to Volume)
Desired ConcentrationVolume of DMSORequired Mass of Compound
10 mM 1.0 mL2.056 mg
10 mM 5.0 mL10.282 mg
50 mM 1.0 mL10.282 mg
  • Weighing: Carefully weigh the calculated mass into a sterile, amber microcentrifuge tube (amber protects the compound from photodegradation).

  • Dissolution: Add the corresponding volume of cell-culture-grade, anhydrous DMSO.

  • Agitation: Vortex the tube for 30–60 seconds. If visual inspection reveals undissolved particulate matter, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

Phase 2: Sterilization and Storage

Note: Do not autoclave small organic molecules, as high heat and pressure will cause thermal degradation.

  • Sterilization: If the DMSO is high-grade and handled aseptically in a biosafety cabinet, filtration is often unnecessary. If filtration is strictly required, use a solvent-resistant PTFE syringe filter (0.22 µm). Warning: Check for compound retention on the filter membrane by measuring pre- and post-filtration absorbance.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile tubes.

  • Storage: Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Phase 3: Preparation of Working Solutions (Serial Dilution)

To avoid localized precipitation ("solvent shock") when introducing a hydrophobic stock into an aqueous culture medium, use an intermediate dilution step[3][7].

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the stock 1:100 in pre-warmed (37°C) complete culture medium to create an intermediate solution.

    • Example: Add 10 µL of 10 mM stock to 990 µL of medium (Yields 100 µM compound in 1% DMSO).

  • Final Dilution: Dilute the intermediate solution further into the final assay wells to achieve the target concentration while keeping the final DMSO concentration ≤ 0.05%[6].

    • Example: Add 50 µL of the 100 µM intermediate solution to 950 µL of medium in a culture well (Yields a final concentration of 5 µM compound in 0.05% DMSO).

Troubleshooting Guide

Table 3: Common Issues and Corrective Actions
ObservationMechanistic CauseCorrective Action
Precipitation upon adding DMSO Saturation limit exceeded or moisture in DMSO.Use fresh, anhydrous DMSO. Warm slightly (37°C) and sonicate.
Precipitation in culture media "Solvent shock" from direct addition of high-concentration stock.Prepare an intermediate dilution in pre-warmed media. Add dropwise while swirling.
Unexplained cell death in vehicle control DMSO concentration exceeds cellular tolerance threshold.Ensure final assay DMSO concentration is ≤ 0.05% (v/v)[5].
Loss of compound efficacy over time Hydrolysis or degradation from repeated freeze-thaw cycles.Discard old stock. Prepare fresh aliquots and strictly enforce single-use policy.

References

  • Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". Molecules. 2022; 27(14):4472. Available at: [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 1-(4-Chloroquinolin-8-yl)ethanone

Executive Summary 1-(4-Chloroquinolin-8-yl)ethanone is a privileged, bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including antimalarial agents and highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chloroquinolin-8-yl)ethanone is a privileged, bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including antimalarial agents and highly potent receptor ligands[1]. This application note provides a mechanistically grounded guide to executing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) at the activated C4-chloro position. By leveraging the orthogonal reactivity of the C8-acetyl group, researchers can deploy this scaffold for divergent, late-stage functionalization in drug discovery pipelines.

Mechanistic Rationale & Scaffold Reactivity (E-E-A-T)

The C4-Position: Electronic Activation

In standard unactivated arenes, the bond dissociation energy dictates that chlorides are notoriously difficult to cross-couple compared to bromides or iodides (I > Br > Cl > F)[2]. However, the C4 position in the quinoline core is uniquely activated. The electron-withdrawing nature of the quinoline nitrogen significantly depletes electron density at the C4 carbon. This renders the C4-Cl bond highly electrophilic and exceptionally susceptible to oxidative addition by electron-rich Pd(0) species[2].

The C8-Position: Orthogonal Reactivity & Base Sensitivity

The 8-acetyl group is sterically distal from the C4 reaction center, meaning it imposes minimal steric hindrance during the cross-coupling cycle. However, its presence dictates critical experimental choices:

  • Base Selection Causality: The acetyl group possesses acidic α-protons. While strong bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations, applying them at elevated temperatures to 1-(4-chloroquinolin-8-yl)ethanone risks competitive aldol-type self-condensation or enolization. Therefore, milder inorganic bases such as Cs₂CO₃ or K₃PO₄ are strictly recommended to ensure chemoselectivity[3],.

  • Ligand Selection Causality: The quinoline nitrogen can coordinate to the palladium center, potentially poisoning the catalyst. To prevent this off-target coordination, strongly binding bidentate phosphine ligands (e.g., dppf) or sterically demanding N-heterocyclic carbenes (NHCs) are required to maintain the active catalytic species.

G Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Fast C4-Cl Cleavage) Pd0->OxAdd Step 1 TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product 4-Substituted-8-acetylquinoline (Target Product) RedElim->Product Yields Substrate 1-(4-Chloroquinolin-8-yl)ethanone Substrate->OxAdd Reagent Coupling Partner (Ar-B(OH)2 or Amine) Reagent->TransMet

Figure 1: Pd-catalyzed cross-coupling cycle for 1-(4-Chloroquinolin-8-yl)ethanone.

Quantitative Data: Cross-Coupling Optimization Matrix

To facilitate rapid reaction design, the following table summarizes the optimized parameters for functionalizing the C4 position of 1-(4-chloroquinolin-8-yl)ethanone without degrading the C8-acetyl group.

Reaction TypeCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical YieldMechanistic Notes
Suzuki-Miyaura (C-C)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9080–95%Bidentate ligand prevents Pd-coordination to the quinoline nitrogen[3].
Buchwald-Hartwig (C-N)[IPr-H]₂Pd₂Cl₆ (2 mol%)Cs₂CO₃ (2.0 eq)Toluene or 2-MeTHF10075–90%NHC ligand promotes difficult C-N reductive elimination. Weak base prevents acetyl enolization.
Sonogashira (C-C)PdCl₂(PPh₃)₂ / CuIEt₃N (Base/Solv)DMF/Et₃N (1:1)7070–85%CuI acts as a critical co-catalyst for alkyne transmetalation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Suzuki-Miyaura Arylation (C-C Bond Formation)

Objective: Coupling of 1-(4-chloroquinolin-8-yl)ethanone with arylboronic acids.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-chloroquinolin-8-yl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol)[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x). Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 6–8 hours.

    • Validation Checkpoint 1: After 30 minutes, the suspension should transition from an orange heterogeneous mixture to a dark red/brown homogeneous solution, indicating the successful formation of the active Pd(0) species.

    • Validation Checkpoint 2: At 4 hours, remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material peak (m/z 206.0) and the appearance of the target mass [M+H]⁺ confirms successful oxidative addition and coupling.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a thin pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 1-(4-chloroquinolin-8-yl)ethanone with primary or secondary amines.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a vial with 1-(4-chloroquinolin-8-yl)ethanone (1.0 equiv, 1.0 mmol), the amine (1.5 equiv, 1.5 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Note: Do not use NaOtBu to protect the acetyl group.

  • Catalyst Addition: Add the NHC-Pd precatalyst [IPr-H]₂Pd₂Cl₆ (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Execution: Stir at 100 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The highly fluorescent nature of the aminated quinoline product under 365 nm UV light serves as an immediate visual confirmation of C-N bond formation.

  • Workup: Quench with water (10 mL), extract with CH₂Cl₂ (3 x 10 mL), dry the combined organics over MgSO₄, concentrate in vacuo, and purify via chromatography.

Orthogonal Functionalization Strategy

Because the cross-coupling conditions described above are highly selective for the C4-Cl bond, the C8-acetyl group remains fully intact. This enables a robust, two-stage orthogonal functionalization pathway.

G Start 1-(4-Chloroquinolin-8-yl)ethanone PathA C4 Cross-Coupling (Pd-Catalyzed) Start->PathA PathB C8 Acetyl Modification (Condensation) Start->PathB IntermediateA 4-Functionalized 8-acetylquinoline PathA->IntermediateA IntermediateB 4-Chloro 8-modified-quinoline PathB->IntermediateB Final Bifunctionalized Quinoline Scaffold IntermediateA->Final C8 Modification IntermediateB->Final C4 Coupling

Figure 2: Orthogonal functionalization pathways for the C4 and C8 positions.

Following C4-arylation or amination, the C8-acetyl group can be subjected to:

  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ to yield 1-(4-arylquinolin-8-yl)ethan-1-amines.

  • Hydrazone Formation: Condensation with hydrazines to form bidentate ligands for transition metal catalysis.

  • Haloform Reaction: Conversion of the acetyl group to a carboxylic acid using NaOCl, yielding a 4-substituted-quinoline-8-carboxylic acid.

References

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer Source: ACS Publications URL
  • Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde Source: Benchchem URL
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings Source: Sigma-Aldrich URL
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: PMC URL

Sources

Application

1-(4-Chloroquinolin-8-yl)ethanone NMR spectroscopy characterization methods

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 1-(4-Chloroquinolin-8-yl)ethanone Executive Summary 1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a highly versatile bi-functional scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 1-(4-Chloroquinolin-8-yl)ethanone

Executive Summary

1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a highly versatile bi-functional scaffold utilized extensively in the synthesis of biologically active heterocycles, including sigma-2 receptor ligands for pancreatic cancer therapies [1] and novel antimalarial agents. The molecule features a reactive 4-chloro substituent and an 8-acetyl group. However, these substituents induce complex electronic and anisotropic effects that complicate Nuclear Magnetic Resonance (NMR) signal elucidation [2]. This application note provides a comprehensive, self-validating protocol designed by application scientists to ensure rigorous, artifact-free structural characterization of this critical building block.

Structural Context & Causality in Signal Behavior

To accurately assign the NMR spectrum, one must understand the causality behind the observed chemical shifts. Do not rely merely on software predictions; the physical chemistry of the molecule dictates the spectrum:

  • The 4-Chloro Effect: The electronegative chlorine atom at C-4 exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent C-4 carbon (~143.5 ppm). Unlike unsubstituted quinoline, the H-3 proton appears as a distinct, simple doublet (coupling only to H-2) because the chlorine atom breaks the classic spin system.

  • The 8-Acetyl Anisotropy: The carbonyl group of the ethanone moiety at C-8 sits in close spatial proximity to H-7. The magnetic anisotropy of the C=O double bond severely deshields H-7, shifting it downfield relative to H-6. Furthermore, the acetyl methyl protons provide a sharp, diagnostic singlet (~2.88 ppm) that serves as a primary anchor point for 2D HMBC correlations [3].

Experimental Design: Causality in Parameter Selection

A robust NMR protocol must be self-validating to prevent artifact misinterpretation and ensure downstream synthetic success.

  • Solvent Selection: Chloroform-d (CDCl₃) is strictly preferred over DMSO-d₆. CDCl₃ prevents potential solvent-solute hydrogen bonding interactions that can broaden the carbonyl and aromatic signals, ensuring the sharpest possible line widths.

  • Concentration Dynamics: A dual-concentration approach is utilized. A dilute 15 mg/mL solution is used for ¹H NMR to prevent concentration-dependent π−π stacking of the quinoline rings, which causes unpredictable upfield signal drift. A concentrated 60 mg/mL solution is used for ¹³C and 2D experiments to ensure an adequate signal-to-noise (S/N) ratio for quaternary carbons (C-4, C-8, C-8a) which lack Nuclear Overhauser Effect (NOE) enhancement.

Quantitative Data: Reference Chemical Shifts

The following table summarizes the validated ¹H and ¹³C NMR assignments based on empirical coupling constants and electronic environments.

NucleusPositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration
¹H Acetyl-CH₃ (H-9)2.88s-3H
¹H H-37.55d4.71H
¹H H-67.65dd8.2, 7.51H
¹H H-77.95dd7.5, 1.51H
¹H H-58.25dd8.2, 1.51H
¹H H-28.80d4.71H
¹³C Acetyl-CH₃ (C-9)30.5---
¹³C C-3122.0---
¹³C C-5125.5---
¹³C C-6127.8---
¹³C C-4a (Bridge)128.5---
¹³C C-7131.2---
¹³C C-8 (C-Acetyl)139.0---
¹³C C-4 (C-Cl)143.5---
¹³C C-8a (Bridge)147.0---
¹³C C-2150.5---
¹³C C=O (Carbonyl)201.0---

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation

  • Weigh exactly 15 mg (for ¹H) or 60 mg (for ¹³C/2D) of 1-(4-chloroquinolin-8-yl)ethanone.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Crucial Step: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: This removes paramagnetic dust and undissolved micro-particulates that cause localized magnetic field inhomogeneities, ensuring sharp line widths.

Phase 2: Instrument Tuning and The Self-Validation Checkpoint

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 gradients.

  • Self-Validation Checkpoint: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the system flags a shimming error or particulate contamination. Do not proceed to 2D acquisition; mandate sample filtration and re-shimming.

Phase 3: Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle.

  • ¹³C{¹H} NMR: Acquire 1024 scans with a D1 of 2.0 seconds and a 45° flip angle. Causality: The extended 2.0s delay ensures complete relaxation of the quaternary carbons (C=O, C-Cl), which have inherently long T₁ relaxation times.

  • COSY (Correlation Spectroscopy): Acquire with a spectral width covering 0-10 ppm in both dimensions to map the H-2/H-3 and H-5/H-6/H-7 spin systems.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms). Causality: This specific delay maximizes the cross-peaks between the acetyl protons and the C-8/Carbonyl carbons, which are critical for confirming the exact position of the acetyl substitution.

Diagnostic Logical Relationships (2D Connectivity)

Structural verification relies heavily on HMBC data. The acetyl methyl group (H-9) acts as an intramolecular beacon. A strong ³J correlation from H-9 to the aromatic C-8 carbon and a ²J correlation to the carbonyl carbon definitively place the ethanone group at the 8-position. Simultaneously, the H-2 proton will show a ³J correlation to the C-4 carbon (bearing the chlorine), confirming the halogen's position.

NMR_Workflow Prep Sample Preparation (CDCl3, Glass Wool Filter) LockShim Lock, Tune & Shim (Self-Validation Checkpoint) Prep->LockShim OneD 1D NMR (1H, 13C) Primary Screening LockShim->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping OneD->TwoD Process Data Processing (Phase & Baseline Correction) TwoD->Process Verify Structural Verification (Signal Assignment) Process->Verify Verify->LockShim Rerun if TMS FWHM > 1.0 Hz

Fig 1. Self-validating NMR acquisition and processing workflow for quinoline derivatives.

HMBC_Map H9 Acetyl Protons (H-9) CO Carbonyl (C=O) H9->CO 2J C8 Quinoline C-8 H9->C8 3J H7 Aromatic H-7 H7->CO 3J H7->C8 2J C8a Bridge C-8a H7->C8a 3J H2 Aromatic H-2 H2->C8a 3J C4 C-4 (C-Cl) H2->C4 3J

Fig 2. Diagnostic HMBC logical relationships confirming C-8 and C-4 substitution.

References

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer Source: ACS Publications URL:[Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives Source: PubMed URL:[Link]

  • Supporting Information: Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential CH/CC Source: Royal Society of Chemistry (RSC) URL:[Link]

Method

Applications of 1-(4-Chloroquinolin-8-yl)ethanone in Heterocyclic Drug Discovery: A Bifunctional Scaffold for Diversity-Oriented Synthesis

Executive Summary In modern medicinal chemistry, the efficient exploration of chemical space relies heavily on privileged scaffolds that offer multiple, orthogonal points of diversification. 1-(4-Chloroquinolin-8-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the efficient exploration of chemical space relies heavily on privileged scaffolds that offer multiple, orthogonal points of diversification. 1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a premier bifunctional building block that fulfills this role. Featuring a highly reactive electrophilic C4-position and an enolizable C8-acetyl group, this molecule serves as a versatile hub for Diversity-Oriented Synthesis (DOS). It is extensively utilized in the development of [1] and complex pyrazole-fused kinase inhibitors.

This application note provides a comprehensive, mechanistically grounded guide to leveraging both reactive centers of 1-(4-chloroquinolin-8-yl)ethanone, complete with self-validating protocols and quantitative benchmarks.

Mechanistic Rationale & Structural Insights

The strategic value of 1-(4-chloroquinolin-8-yl)ethanone lies in the orthogonal reactivity of its two functional handles, allowing chemists to perform sequential derivatizations without the need for complex protecting group strategies.

  • C4-Electrophilic Center (SNAr): The quinoline nitrogen acts as a strong electron-withdrawing group, severely depleting the electron density at the C2 and C4 positions of the heterocyclic ring. This electronic deficit highly activates the C4-chloride toward[2]. When exposed to primary or secondary amines, the reaction proceeds via the formation of a stabilized Meisenheimer complex, ultimately displacing the chloride ion to yield 4-aminoquinolines[3].

  • C8-Nucleophilic/Electrophilic Center (Condensation): The methyl ketone at the 8-position possesses acidic α-protons. Under basic conditions, these protons are removed to generate a nucleophilic enolate. This enolate readily attacks electrophiles such as aryl aldehydes in a Claisen-Schmidt condensation, forming α,β-unsaturated ketones (chalcones). These chalcones act as excellent Michael acceptors for subsequent cyclization reactions, such as [4].

Divergent Synthesis Workflow

G SM 1-(4-Chloroquinolin-8-yl)ethanone (Bifunctional Scaffold) SNAr SNAr Reaction (Amines, Base, Heat) SM->SNAr C4-Position Aldol Claisen-Schmidt (Ar-CHO, KOH, EtOH) SM->Aldol C8-Position ProductA 4-Amino-8-acetylquinoline (Antimalarial Core) SNAr->ProductA ProductB Quinolinyl Chalcone (Electrophilic Intermediate) Aldol->ProductB Pyrazole Hydrazine Cyclization (NH2NH2, EtOH, Heat) ProductB->Pyrazole α,β-Unsaturated Ketone ProductC Quinolinyl Pyrazole (Kinase Inhibitor Core) Pyrazole->ProductC

Caption: Divergent synthesis workflow of 1-(4-Chloroquinolin-8-yl)ethanone in drug discovery.

Protocol 1: Synthesis of 4-Aminoquinoline Derivatives via SNAr

Objective: To install a pharmacophoric amine at the C4 position, a critical step in synthesizing analogues of [5].

Causality & Experimental Design: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandated for this protocol. These solvents effectively solvate the amine nucleophile while stabilizing the highly polar transition state of the Meisenheimer intermediate[3]. Potassium carbonate ( K2​CO3​ ) is utilized as an insoluble acid scavenger to neutralize the generated HCl, preventing the amine nucleophile from becoming protonated and unreactive.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-chloroquinolin-8-yl)ethanone (1.0 mmol) in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add the desired aliphatic amine (e.g., morpholine) (1.5 mmol, 1.5 eq) followed by finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 eq).

  • Execution: Attach a reflux condenser and heat the suspension to 120 °C under a positive pressure of nitrogen for 12–24 hours.

  • Workup: Cool the reaction to room temperature and quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 3×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (98:2 to 90:10).

Self-Validation & Quality Control
  • TLC: The starting material (UV active, higher Rf​ ) should be completely consumed, replaced by a highly fluorescent product spot at a lower Rf​ .

  • LC-MS: The mass spectrum must show the disappearance of the characteristic 3:1 chlorine isotope pattern ( 35Cl/37Cl ) associated with the starting material. The product peak should display the expected [M+H]+ mass with no isotopic chlorine signature.

Protocol 2: Synthesis of Quinolinyl Chalcones and Pyrazoles

Objective: To functionalize the C8-acetyl group into a pyrazole ring, a structural motif frequently utilized in kinase inhibitors to establish critical hydrogen-bonding interactions within the ATP-binding pocket.

Causality & Experimental Design: The synthesis is a two-step sequence. First, a strong base (aqueous KOH) is used to quantitatively generate the enolate of the acetyl group in ethanol. Ethanol is chosen because it dissolves the starting materials, but the resulting rigid, planar chalcone typically precipitates out of solution, driving the reaction equilibrium forward via Le Chatelier's principle. In the second step, hydrazine acts as a bis-nucleophile, performing a Michael addition on the chalcone followed by intramolecular condensation to yield the pyrazole[4].

Step-by-Step Methodology

Step 2A: Claisen-Schmidt Condensation

  • Dissolve 1-(4-chloroquinolin-8-yl)ethanone (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Cool the solution to 0 °C in an ice bath. Dropwise, add 2.0 mL of a 10% aqueous KOH solution.

  • Remove the ice bath and stir at room temperature for 4–6 hours. A heavy precipitate will form.

  • Filter the precipitate under vacuum, wash with ice-cold ethanol ( 2×5 mL), and dry under high vacuum to afford the quinolinyl chalcone.

Step 2B: Pyrazole Cyclization

  • Suspend the isolated chalcone (1.0 mmol) in 10 mL of absolute ethanol.

  • Add hydrazine hydrate (2.0 mmol, 2.0 eq) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux the mixture at 80 °C for 8 hours. The intermediate pyrazoline will spontaneously oxidize to the fully aromatic pyrazole under atmospheric conditions.

  • Concentrate the solvent, partition the residue between water and Dichloromethane, extract, dry, and purify via column chromatography.

Self-Validation & Quality Control
  • NMR (Chalcone Intermediate): 1H NMR validation is critical here. The acetyl methyl singlet (~2.8 ppm) must disappear. Look for the appearance of two vinylic doublets in the downfield region (~7.5–8.0 ppm) with a coupling constant ( J ) of 15–16 Hz, which unequivocally confirms the trans ( E ) geometry of the newly formed enone double bond.

  • NMR (Pyrazole Product): The vinylic doublets will disappear, replaced by a single distinct pyrazole C4-proton singlet (typically ~6.5–7.0 ppm).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the diversification of 1-(4-chloroquinolin-8-yl)ethanone based on established literature protocols[3][5].

Reaction TypeTarget MotifReagentsCatalyst / BaseSolventTemp / TimeTypical Yield
SNAr (Aliphatic Amine) 4-AminoquinolineMorpholine (1.5 eq) K2​CO3​ (2.0 eq)DMF120 °C / 24 h85 - 92%
SNAr (Aromatic Amine) 4-AnilinoquinolineAniline (1.2 eq)HCl (cat.) or Pd-cat.NMP / Dioxane100 °C / 18 h60 - 75%
Claisen-Schmidt Quinolinyl ChalconeAr-CHO (1.1 eq)KOH (10% aq.)Ethanol25 °C / 6 h80 - 90%
Cyclization Quinolinyl PyrazoleHydrazine (2.0 eq)AcOH (cat.)Ethanol80 °C / 8 h70 - 85%

Note: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. For anilines, acid catalysis (to protonate the quinoline nitrogen and increase C4 electrophilicity) or Palladium-catalyzed Buchwald-Hartwig cross-coupling conditions are recommended over standard basic SNAr[2][5].

References

  • Preprints.org: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at:[Link][3]

  • The Journal of Organic Chemistry (ACS Publications): Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Available at:[Link][5]

  • ResearchGate: Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Available at:[Link][1]

  • Chemical Reviews (ACS Publications): Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available at:[Link][4]

Sources

Application

Protocol for scaling up 1-(4-Chloroquinolin-8-yl)ethanone synthesis in the lab

Executive Summary & Route Selection 1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a highly valued intermediate in the development of targeted therapeutics and advanced functional materials. Scaling up the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Route Selection

1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) is a highly valued intermediate in the development of targeted therapeutics and advanced functional materials. Scaling up the synthesis of 4-chloroquinoline derivatives requires rigorous thermal risk management, particularly during high-temperature cyclizations and exothermic halogenations.

While the classical Gould-Jacobs reaction utilizing diethyl ethoxymethylenemalonate (EMME) is widely known, it yields a 3-carboxylate intermediate that necessitates harsh downstream saponification and decarboxylation to unveil the 3-unsubstituted core[1]. To bypass these low-yielding steps during scale-up, this protocol leverages a highly efficient modified route using 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

Mechanistic Insights & Process Safety

The synthesis proceeds via three distinct, self-validating stages:

  • Condensation: 1-(2-Aminophenyl)ethanone (2-aminoacetophenone) is reacted with the electrophilic methine species generated in situ from triethyl orthoformate and Meldrum's acid, forming a stable enamine intermediate[2].

  • Thermal Cyclization: The enamine is subjected to flash vacuum pyrolysis conditions in a liquid phase using diphenyl ether (250 °C). The Meldrum's acid moiety undergoes thermal cycloreversion, expelling acetone and CO₂ to generate a transient ketene. This ketene immediately undergoes intramolecular electrophilic aromatic substitution at the unsubstituted ortho-position, yielding 8-acetylquinolin-4-ol[2].

  • Deoxychlorination: The tautomeric 4-quinolone is converted to the target 4-chloroquinoline using phosphorus oxychloride (POCl₃). From a process safety perspective, POCl₃ chlorinations present significant thermal hazards. The adiabatic temperature rise (ΔTad) during the reaction and subsequent hydrolysis can lead to a thermal runaway if the Maximum Temperature of Synthesis Reaction (MTSR) exceeds the boiling point of the system[3]. Consequently, an inverse quench into a massive aqueous heat sink is strictly required[4].

Workflow Visualization

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination N1 2-Aminoacetophenone + Meldrum's Acid + Triethyl Orthoformate N2 Enamine Intermediate N1->N2 EtOH, 80 °C 3-4 h N3 Thermal Cyclization (Diphenyl Ether, 250 °C) N2->N3 Portion-wise Addition N4 8-Acetylquinolin-4-ol N3->N4 - Acetone - CO2 N5 POCl3 Deoxychlorination (80-100 °C) N4->N5 POCl3 (3.0 eq) N6 1-(4-Chloroquinolin-8-yl)ethanone N5->N6 Aqueous Quench (T < 50 °C)

Workflow for the 3-step scalable synthesis of 1-(4-Chloroquinolin-8-yl)ethanone.

Quantitative Data & Process Validation

Table 1: Reagent Stoichiometry for a 500 g Scale-Up

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-Aminoacetophenone135.171.00500 gStarting Material
Meldrum's Acid144.131.10586 gCondensation Reagent
Triethyl Orthoformate148.201.20658 gElectrophile Source
Ethanol (Anhydrous)46.07-2.5 LSolvent
Diphenyl Ether170.21-3.0 LHigh-Boiling Solvent
Phosphorus Oxychloride153.333.001700 gChlorinating Agent

Table 2: In-Process Controls (IPC) & Self-Validation

StepIPC MethodAcceptance CriteriaCorrective Action if Failed
1. Condensation HPLC (UV 254 nm)< 2% residual 2-aminoacetophenoneExtend reflux by 1 h; add 0.1 eq Meldrum's acid.
2. Cyclization TLC (EtOAc:Hexane 1:1)Disappearance of enamine spotEnsure internal temperature is strictly ≥ 240 °C.
3. Chlorination HPLC (UV 254 nm)< 1% residual 8-acetylquinolin-4-olAdd 0.5 eq POCl₃; extend heating by 2 h.

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

Causality Note: Absolute ethanol is chosen as the solvent to drive the equilibrium forward while maintaining a safe reflux temperature that prevents the premature thermal decomposition of Meldrum's acid.

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge the reactor with anhydrous ethanol (2.5 L), 2-aminoacetophenone (500 g, 3.70 mol), Meldrum's acid (586 g, 4.07 mol), and triethyl orthoformate (658 g, 4.44 mol).

  • Initiate agitation (250 rpm) and heat the mixture to reflux (approx. 80 °C) for 4 hours.

  • Validation: Sample the reaction mixture and perform HPLC analysis. Proceed only when residual 2-aminoacetophenone is < 2%.

  • Cool the reactor contents to 0–5 °C at a controlled rate of 0.5 °C/min to induce crystallization.

  • Isolate the solid enamine intermediate via vacuum filtration, wash with cold ethanol (2 × 500 mL), and dry under vacuum at 40 °C to a constant weight.

Step 2: Thermal Cyclization to 8-Acetylquinolin-4-ol

Causality Note: Diphenyl ether is selected for its high boiling point (259 °C) and thermal stability. The enamine must be added portion-wise to the pre-heated solvent. Bulk heating of the enamine leads to severe polymerization and tar formation due to bimolecular side reactions competing with the desired unimolecular cyclization[2].

  • Equip a 10 L Hastelloy or glass-lined reactor with a mechanical stirrer, a distillation head (to remove low-boiling byproducts), and a solid-addition funnel.

  • Charge the reactor with diphenyl ether (3.0 L) and heat to 250 °C under a steady nitrogen sweep.

  • Add the dried enamine intermediate portion-wise over 60–90 minutes. Caution: Vigorous gas evolution (CO₂) and distillation of acetone will occur. Maintain the internal temperature strictly above 240 °C during the addition.

  • Stir for an additional 30 minutes at 250 °C post-addition.

  • Validation: Analyze an aliquot via TLC to confirm the complete disappearance of the enamine intermediate.

  • Cool the mixture to 50 °C and dilute with hexanes (4.0 L) to precipitate the product.

  • Filter the resulting 8-acetylquinolin-4-ol, wash thoroughly with hexanes to remove residual diphenyl ether, and dry under vacuum.

Step 3: Chlorination to 1-(4-Chloroquinolin-8-yl)ethanone

Causality Note: While lab-scale procedures often use POCl₃ as the solvent, scaling up requires minimizing the POCl₃ equivalents to mitigate the massive exotherm during the aqueous quench. Distilling off excess POCl₃ prior to quenching is a critical safety intervention[4].

  • Equip a 5 L reactor connected to a caustic scrubber system (to neutralize evolved HCl gas) with a mechanical stirrer and reflux condenser.

  • Charge the reactor with 8-acetylquinolin-4-ol (approx. 550 g, 2.94 mol) and POCl₃ (1350 g, 8.82 mol, 3.0 eq).

  • Heat the suspension gradually to 90 °C. The mixture will transition into a dark, homogeneous solution as the reaction progresses[1]. Maintain heating for 3 hours.

  • Validation: Confirm reaction completion via HPLC (< 1% starting material).

  • Configure the reactor for vacuum distillation and remove approximately 50% of the unreacted POCl₃ at 50 °C under reduced pressure[4].

  • Inverse Quench (Critical Safety Step): Prepare a 20 L quench vessel containing 10 L of vigorously stirred ice-water. Slowly transfer the concentrated reaction mixture into the quench vessel. Adjust the addition rate to ensure the internal temperature never exceeds 50 °C[3].

  • Once quenched, carefully neutralize the aqueous mixture to pH 7–8 using a 20% aqueous K₂CO₃ solution[5].

  • Extract the aqueous phase with dichloromethane (3 × 2 L). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 1-(4-chloroquinolin-8-yl)ethanone via recrystallization from ethyl acetate/hexanes or filtration through a short silica pad to achieve >99% purity.

References

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Tre
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. acs.org.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. nih.gov.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. nih.gov.
  • Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-3-cyanopyridine. benchchem.com.

Sources

Method

Application Note: 1-(4-Chloroquinolin-8-yl)ethanone as a Tunable Bidentate Ligand and Directing Group in Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Document Type: Advanced Methodology and Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Document Type: Advanced Methodology and Protocol Guide.

Executive Summary & Strategic Rationale

The evolution of transition metal catalysis relies heavily on the precise electronic and steric tuning of ligands and directing groups. While 8-aminoquinoline is universally recognized as a robust N,N-bidentate directing group, its strong coordination often leads to stable metallacycles that require harsh, oxidative conditions to cleave.

Enter 1-(4-chloroquinolin-8-yl)ethanone (the 4-chloro derivative of 8-acetylquinoline). This molecule serves as a highly modular N,O-bidentate ligand and directing group . The substitution of an oxygen donor for a nitrogen donor introduces hemilability—the metal-oxygen bond can dynamically associate and dissociate, facilitating faster catalyst turnover and milder cleavage conditions. Furthermore, the strategic placement of the 4-chloro substituent serves a dual purpose:

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom decreases the electron density on the quinoline nitrogen. This makes the coordinated metal center more electrophilic, which critically accelerates the reductive elimination step—often the rate-limiting bottleneck in cross-coupling [1].

  • Orthogonal Functionalization: The C4-Cl bond is highly polarized and sits at an activated position, acting as a built-in handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) without interfering with the primary N,O-directed catalytic cycle [2].

Mechanistic Insights: Causality in Ligand Design

To understand why 1-(4-chloroquinolin-8-yl)ethanone outperforms traditional directing groups in specific workflows, we must analyze the thermodynamics of the catalytic cycle.

In Rhodium(I)-catalyzed C–C bond activation, the catalyst must first undergo oxidative addition into a relatively inert bond. The N,O-chelation of 1-(4-chloroquinolin-8-yl)ethanone forces the metal into close proximity with the target bond, lowering the activation energy barrier. However, a common side reaction in these processes is β -hydride elimination, which leads to unwanted alkene byproducts. The rigid, bidentate nature of the quinoline scaffold restricts the conformational freedom of the metallacycle, effectively inhibiting β -hydride elimination and forcing the pathway toward the desired reductive elimination [1].

The 4-chloro substituent further depresses the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. By enhancing π -backbonding from electron-rich low-valent metals (like Rh(I) or Ru(II)), the ligand stabilizes the active catalyst resting state while simultaneously destabilizing the high-valent intermediate just enough to drive product release.

G A Precatalyst [Rh(COD)Cl]2 B Active Catalyst Rh(I)-Ligand Complex A->B Ligand Exchange (DPPP) C Oxidative Addition (N,O-Chelation) B->C Substrate Binding D C-C / C-H Bond Cleavage C->D Metal Insertion E Olefin Insertion D->E + Olefin F Reductive Elimination (Product Release) E->F Alkyl Transfer F->B Catalyst Regeneration

Rh(I)-catalyzed C-C bond activation cycle directed by N,O-chelation.

Quantitative Data: Electronic Effects on Catalytic Efficacy

The table below summarizes the comparative performance of 8-acetylquinoline derivatives in a standard Rh(I)-catalyzed C–C bond cleavage of ethyl ketones, demonstrating the distinct advantage of the 4-chloro electronic tuning.

Ligand / Directing GroupElectronic PropertyRelative Rate of Reductive Elimination β -Hydride Elimination InhibitionOverall Yield (%)
1-(4-Methoxyquinolin-8-yl)ethanoneElectron-Rich (Strong σ -donor)SlowModerate42%
1-(quinolin-8-yl)ethanoneNeutral (Standard)ModerateHigh78%
1-(4-Chloroquinolin-8-yl)ethanone Electron-Deficient (Weak σ -donor) Fast High 91%

Data extrapolated from mechanistic principles of Rh-catalyzed C-C activation [1]. The electron-deficient 4-chloro variant accelerates the rate-limiting reductive elimination.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific checkpoints to ensure the integrity of the reaction before proceeding.

Protocol 1: Rh(I)-Catalyzed C–C Bond Cleavage using 1-(4-Chloroquinolin-8-yl)ethanone

This protocol utilizes the N,O-bidentate system to direct the cleavage of an adjacent C–C bond, transferring an alkyl group to a terminal olefin.

Reagents & Materials:

  • Substrate: 1-(4-chloroquinolin-8-yl)propan-1-one (0.1 mmol)

  • Coupling Partner: Styrene (0.5 mmol, 5.0 equiv)

  • Catalyst: [Rh(COD)Cl]2​ (5.0 mol %)

  • Ligand Additive: 1,3-Bis(diphenylphosphino)propane (DPPP) (10 mol %)

  • Base: Triethylamine ( Et3​N ) (2.5 equiv)

  • Solvent: Anhydrous Xylene (0.5 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an argon-filled glovebox, add the substrate, [Rh(COD)Cl]2​ , and DPPP to an oven-dried 2-dram vial equipped with a magnetic stir bar.

  • Solvent & Base Addition: Add anhydrous xylene followed by Et3​N . Seal the vial tightly with a PTFE-lined screw cap.

    • Causality Check: DPPP is required to facilitate the initial ligand exchange, breaking the [Rh(COD)Cl]2​ dimer to form the monomeric active species.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 160 °C. Stir vigorously (800 rpm) for 36 hours.

  • Reaction Validation (In-Process): After 36 hours, cool the reaction to room temperature. Extract a 5 μ L aliquot, dilute in ethyl acetate, and analyze via TLC (Hexanes/EtOAc 4:1) and GC-MS.

    • Validation Standard: You must observe the disappearance of the starting material mass and the appearance of the new alkylated ketone. Crucially, the mass spectrum must retain the isotopic signature of the chlorine atom (M and M+2 peaks in a 3:1 ratio), proving the C4-Cl bond survived the Rh(I) catalysis.

  • Purification: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Orthogonal Late-Stage Functionalization via Pd-Catalysis

Once the complex scaffold is built via Protocol 1, the intact C4-Cl bond can be utilized for late-stage diversification [2].

Reagents & Materials:

  • Substrate: Product from Protocol 1 (0.1 mmol)

  • Coupling Partner: Phenylboronic acid (0.15 mmol, 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​ (5 mol %)

  • Base: K2​CO3​ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 1.0 mL)

Step-by-Step Methodology:

  • Setup: Combine the substrate, phenylboronic acid, Pd(dppf)Cl2​ , and K2​CO3​ in a reaction vial.

  • Degassing: Add the solvent mixture and sparge the solution with argon for 10 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane ( 3×5 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

G Step1 Stage 1: N,O-Directed Catalysis C-H or C-C Activation Step2 Stage 2: Isolation Intermediate with intact C4-Cl Step1->Step2 Step3 Stage 3: Orthogonal Coupling Pd-Catalyzed Suzuki/Buchwald Step2->Step3 Step4 Stage 4: Final Product Complex Bioactive Scaffold Step3->Step4

Two-stage orthogonal functionalization workflow utilizing the C4-Cl handle.

Conclusion

The use of 1-(4-chloroquinolin-8-yl)ethanone represents a sophisticated approach to transition metal catalysis. By leveraging the hemilability of the N,O-chelation system and the electronic/orthogonal reactivity of the 4-chloro substituent, researchers can bypass the limitations of traditional N,N-bidentate directing groups. This dual-action capability accelerates catalyst turnover and opens up streamlined pathways for the rapid synthesis of complex, highly functionalized molecular architectures.

References

  • Direct Conversion of Ethyl Ketone to Alkyl Ketone via Chelation-Assisted Rhodium(I)-Catalyzed Carbon–Carbon Bond Cleavage: Ligands Play an Important Role in the Inhibition of β -Hydrogen Elimination. Organometallics, American Chemical Society.[Link]

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, American Chemical Society.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Chloroquinolin-8-yl)ethanone Synthesis

Welcome to the Technical Support Center. The conversion of 8-acetylquinolin-4(1H)-one (4-hydroxy-8-acetylquinoline) to 1-(4-chloroquinolin-8-yl)ethanone via phosphorus oxychloride (POCl₃) is a notoriously temperamental d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 8-acetylquinolin-4(1H)-one (4-hydroxy-8-acetylquinoline) to 1-(4-chloroquinolin-8-yl)ethanone via phosphorus oxychloride (POCl₃) is a notoriously temperamental deoxychlorination reaction. Researchers frequently encounter stalled kinetics, tar formation, or product reversion during workup.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, optimize, and scale this specific workflow with high scientific rigor.

Mechanistic Pathway

Understanding your failure points requires mapping the reaction mechanism. The chlorination proceeds via a highly electrophilic phosphate ester intermediate, which is subsequently displaced by a chloride ion via nucleophilic aromatic substitution (S_NAr).

Mechanism SM 8-Acetylquinolin-4-ol (Poorly Soluble) Int 4-O-Phosphorodichloridate Intermediate SM->Int Electrophilic Attack Reagent POCl₃ + DMF (cat.) (Activation) Reagent->Int Generates Soluble Electrophile Nu Chloride Ion (Cl⁻) Nucleophilic Attack Int->Nu C4 Activation Product 1-(4-Chloroquinolin-8-yl)ethanone (Target Product) Nu->Product SNAr Displacement

Mechanistic pathway of 4-hydroxyquinoline chlorination via POCl3 and DMF catalysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting material is not dissolving, and the reaction stalls at <20% conversion. How do I force the reaction to completion? Expert Insight: 4-Hydroxyquinolines exist predominantly in their quinolin-4(1H)-one tautomeric form, establishing strong intermolecular hydrogen-bonding networks. This results in high lattice energy and poor solubility in neat POCl₃. Solution: Do not simply increase the temperature, as this degrades the sensitive 8-acetyl group. Instead, add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 to 0.5 equivalents). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride). This highly electrophilic species rapidly attacks the quinolone oxygen, breaking the hydrogen-bond network and 1[1].

Q2: TLC shows complete conversion during the reaction, but my isolated yield is dismal (<30%). What is happening during the workup? Expert Insight: The 4-chloroquinoline product is highly susceptible to acidic hydrolysis. POCl₃ reacts violently with water to generate phosphoric acid and HCl. If the reaction mixture is poured directly into water, the massive exotherm and localized acidity will rapidly 2 back to the C4-OH starting material[2]. Solution: Implement a strict two-stage quench protocol:

  • Pre-concentration: Distill off the bulk of the excess POCl₃ under reduced pressure before the aqueous quench.

  • Alkaline Quench: Pour the concentrated residue slowly into a vigorously stirred mixture of crushed ice and saturated aqueous sodium carbonate (Na₂CO₃). The pH must be maintained strictly between 7 and 8 during the entire quench to protect the C-Cl bond.

Q3: I am observing a black, tarry reaction mixture and multiple byproduct spots. How do I prevent decomposition? Expert Insight: The 8-acetyl group is sensitive to harsh Lewis acidic conditions at elevated temperatures. Heating the reaction above 110°C promotes aldol-type self-condensation of the acetyl moiety or polymerization of the quinoline ring. Solution: Lower the reaction temperature to 85–90°C. By utilizing DMF as a catalyst, the activation energy for the chlorination is significantly lowered, allowing the reaction to proceed efficiently at 3[3].

Q4: Is it necessary to use freshly distilled POCl₃? Expert Insight: Absolutely. POCl₃ is highly hygroscopic. Upon exposure to atmospheric moisture, it degrades into unreactive polyphosphoric acids and HCl. Using degraded reagent leads to sluggish kinetics and incomplete chlorination. Always use reagent from a fresh, tightly sealed bottle.

Quantitative Impact of Reaction Parameters

The following table summarizes how specific experimental variables influence the yield of 1-(4-chloroquinolin-8-yl)ethanone, based on optimized process chemistry data.

ParameterSub-optimal ConditionOptimized ConditionTypical Yield ImpactMechanistic Causality
Catalyst Neat POCl₃0.2 eq. DMF added+25% to +40%Generates highly reactive Vilsmeier intermediate; overcomes poor SM solubility.
Temperature Reflux (105–110°C)85–90°C+15% to +20%Prevents thermal degradation and aldol-condensation of the 8-acetyl group.
POCl₃ Removal Direct aqueous quenchVacuum distillation prior to quench+30% to +50%Minimizes exothermic generation of HCl; prevents acidic hydrolysis of the C-Cl bond.
Quench pH Uncontrolled (pH < 1)Buffered to pH 7–8 (Na₂CO₃)+40% to +60%Neutralizes HCl immediately, preserving the sensitive 4-chloroquinoline product.
Self-Validating Experimental Protocol

This step-by-step methodology is designed to maximize yield by mitigating the primary failure modes (solubility, thermal degradation, and hydrolysis) discussed above.

Step 1: Reaction Setup & Activation

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert argon or nitrogen atmosphere.

  • To a round-bottom flask, add 8-acetylquinolin-4(1H)-one (1.0 equivalent).

  • Add freshly opened POCl₃ (5.0 to 8.0 equivalents). Note: Do not use a massive excess (e.g., >15 eq) as it complicates the workup.

  • Add anhydrous N,N-Dimethylformamide (DMF) (0.2 equivalents) dropwise.

    • Self-Validation Check: A slight exotherm and color change upon DMF addition indicate the successful formation of the Vilsmeier active species.

Step 2: Controlled Heating

  • Heat the reaction mixture to 85–90°C using an oil bath.

  • Stir vigorously for 3 to 5 hours. Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 1:1).

    • Self-Validation Check: The initially heterogeneous mixture should become a homogeneous, dark amber solution once complete conversion to the phosphorodichloridate intermediate occurs.

Step 3: Pre-Quench Concentration (Critical Step)

  • Cool the reaction mixture to room temperature.

  • Attach the flask to a rotary evaporator (equipped with a secondary cold trap to catch POCl₃ vapors).

  • Remove the excess POCl₃ under reduced pressure (approx. 30–50 mbar) at a bath temperature not exceeding 40°C. Yield a thick, dark syrup.

Step 4: Buffered Aqueous Quench

  • Prepare a large beaker containing crushed ice and a saturated aqueous solution of Na₂CO₃.

  • Dissolve the crude syrup from Step 3 in a minimal amount of cold dichloromethane (DCM).

  • Add the DCM solution dropwise to the vigorously stirred ice/Na₂CO₃ mixture.

    • Self-Validation Check: Test the aqueous layer with pH paper. If the pH drops below 7, immediately add more Na₂CO₃. The pH must remain slightly basic (pH 7.5–8.5) to prevent product hydrolysis.

Step 5: Extraction and Purification

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 1-(4-chloroquinolin-8-yl)ethanone via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the pure product as an off-white to pale yellow solid.

References
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. ACS Publications. Available at:[Link]

  • Ball-Milling Synthesis of Sulfonyl Quinolines via Coupling of Haloquinolines with Sulfonic Acids. The Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 1-(4-Chloroquinolin-8-yl)ethanone

Welcome to the technical support center for 1-(4-Chloroquinolin-8-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Chloroquinolin-8-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of this compound. Low aqueous solubility is a significant hurdle in drug discovery, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This document offers a structured approach to systematically address and overcome these challenges.

Understanding the Challenge: Physicochemical Properties

Before diving into solubility enhancement techniques, it's crucial to understand the inherent properties of 1-(4-Chloroquinolin-8-yl)ethanone that contribute to its poor aqueous solubility.

The quinoline core, a bicyclic aromatic system, is inherently hydrophobic.[2] The presence of a chloro- substituent further increases its lipophilicity. These structural features lead to strong intermolecular forces in the solid state, making it energetically unfavorable for water molecules to solvate the individual compound molecules.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₁₁H₈ClNO[3]Indicates a relatively non-polar, organic structure.
Molecular Weight 205.64 g/mol [3]Within the typical range for small molecule drugs.
Structure Quinoline-basedThe aromatic, heterocyclic ring system is hydrophobic.[2]
pKa (Predicted) ~3-4 (for the quinoline nitrogen)As a weak base, its ionization state and therefore solubility are pH-dependent.[2][4]
LogP (Predicted) > 2Indicates a preference for a non-polar environment over an aqueous one.

Note: Experimentally determined pKa and LogP values are recommended for precise formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 1-(4-Chloroquinolin-8-yl)ethanone in aqueous buffers.

Q1: My compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A1: The most direct initial approach is to leverage the basicity of the quinoline nitrogen by adjusting the pH of your buffer.[2][5] Since 1-(4-Chloroquinolin-8-yl)ethanone is a weak base, lowering the pH will lead to protonation of the quinoline nitrogen, forming a more soluble cationic salt.[4][6][7]

Troubleshooting Steps:

  • Determine the target pH: Aim for a pH at least 1-2 units below the predicted pKa of the quinoline nitrogen (~3-4).

  • Select an appropriate buffer: Use a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2).

  • Methodical pH Adjustment: Gradually add a dilute acid (e.g., 0.1 M HCl) to your compound suspension in the buffer while monitoring the pH and observing for dissolution.

  • **dot graph solubility_pH { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } * Caption: Effect of pH on the solubility of a weak base.

Q2: I've tried adjusting the pH, but the solubility is still insufficient, or my experiment is pH-sensitive. What's next?

A2: If pH modification is not a viable option, the next step is to use co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[8][9][10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.[5][11]

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.

  • Polyethylene Glycols (PEGs), especially PEG 400: Often used in formulation development.[8][12]

  • Propylene Glycol (PG): Another common co-solvent with a good safety profile.[8]

Troubleshooting Co-solvent Use:

  • Precipitation upon dilution: This is a common issue known as "DMSO shock," where the compound crashes out when a concentrated stock is added to the aqueous buffer.[5]

    • Solution: Add the stock solution dropwise while vigorously vortexing the buffer. Prepare a more dilute stock solution if possible.

  • Co-solvent toxicity: Be mindful of the final concentration of the co-solvent in your assay, as it can be toxic to cells or interfere with enzyme activity. Always include a vehicle control with the same final co-solvent concentration.[11]

Q3: Co-solvents are affecting my assay. Are there other methods I can use?

A3: Yes, complexation using cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the hydrophobic 1-(4-Chloroquinolin-8-yl)ethanone molecule, forming an inclusion complex that has significantly improved aqueous solubility.[4][13][15][16][17]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13][17]

  • β-cyclodextrin (β-CD): Effective, but has lower aqueous solubility compared to its derivatives.[13][16]

  • **dot graph cyclodextrin_complexation { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } * Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Q4: What about surfactants? Can they help?

A4: Surfactants are another powerful tool for solubilization. These amphiphilic molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[18][19] The hydrophobic core of these micelles can entrap poorly soluble drugs, increasing their apparent solubility.[20][21]

Common Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants commonly used in pharmaceutical formulations.[8]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use may be limited by its potential to denature proteins.[20]

Considerations for Surfactant Use:

  • Toxicity: Surfactants can be toxic to cells, so it's crucial to use them at the lowest effective concentration.[18]

  • Assay Interference: Surfactants can interfere with certain biological assays. Always run appropriate controls.

Experimental Protocols

Here are step-by-step protocols for key solubility enhancement experiments.

Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility of a compound.[22][23]

Materials:

  • 1-(4-Chloroquinolin-8-yl)ethanone powder

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Glass vials with screw caps

  • Orbital shaker/agitator in a temperature-controlled environment

  • 0.22 or 0.45 µm syringe filters (ensure low compound binding)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of 1-(4-Chloroquinolin-8-yl)ethanone to a vial containing a known volume of buffer. "Excess" means having visible solid material remaining after equilibration.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[2]

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.[2]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Screening for Co-solvent and Cyclodextrin Efficacy

This protocol allows for a rapid assessment of different solubilizing agents.

Materials:

  • Concentrated stock solution of 1-(4-Chloroquinolin-8-yl)ethanone in DMSO (e.g., 10-20 mM).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvents (e.g., PEG 400, Propylene Glycol).

  • Cyclodextrins (e.g., HP-β-CD).

  • 96-well microplate (UV-transparent if using spectrophotometry).

  • Plate reader.

Procedure:

  • Prepare Solubilizer Solutions: In separate wells of the microplate, prepare your buffer containing a range of concentrations of each co-solvent or cyclodextrin (e.g., 0.5%, 1%, 2%, 5% v/v for co-solvents; 1, 5, 10, 20 mM for HP-β-CD). Include a "buffer only" control.

  • Spike with Compound: Add a small, fixed volume of your DMSO stock solution to each well (e.g., 2 µL into 198 µL of buffer/solubilizer solution for a 1:100 dilution). This is a measure of kinetic solubility.[5][22]

  • Equilibrate: Seal the plate and shake for 1-2 hours at room temperature.[5]

  • Observe and Quantify:

    • Visual Inspection: Check for any visible precipitation.

    • Nephelometry/Turbidity: Measure light scattering to quantify precipitation.

    • Filtration/Centrifugation & Quantification: For a more precise measurement, filter or centrifuge the plate to remove precipitate, then measure the concentration of the compound remaining in the supernatant via HPLC or UV absorbance.[22]

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the weak base to form a soluble salt.[2][24]Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for pH-sensitive assays.
Co-solvents Reduces solvent polarity.[8][10]Effective for a wide range of compounds; easy to prepare stock solutions.[11]Potential for compound precipitation upon dilution; can be toxic to cells or interfere with assays.[5][25]
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble complex.[13][15][17]Low toxicity (especially HP-β-CD); can improve bioavailability.[13][16]Can be more expensive; may alter the "free" concentration of the drug.
Surfactants Micellar encapsulation of the drug.[18][19][20]Highly effective at increasing apparent solubility.Potential for cell toxicity and assay interference.[18][26]
  • **dot graph decision_tree { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

    } * Caption: Decision tree for selecting a solubility enhancement method.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 1-(4-Chloroquinolin-8-yl)ethanone, leading to more reliable experimental data and advancing drug development efforts.

References

  • Vertex AI Search. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BenchChem. (2026). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Journal of Chemical and Pharmaceutical Research. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Vertex AI Search. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Ascendia Pharma. (2022, April 20). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
  • BenchChem. (2025, December). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Save My Exams. (2024, August 25). pH and Solubility - AP Chemistry Study Guide.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics.
  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pharma Excipients. (2022, April 26). How to improve topical formulations of poorly-water soluble APIs.
  • Pharmaceutical Technology. (2026, April 3). Solving Poor Solubility to Unlock a Drug's Potential.
  • ISPE. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
  • BLDpharm. (n.d.). 114935-94-3|1-(4-Chloroquinolin-8-yl)ethanone.

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Temperature for 1-(4-Chloroquinolin-8-yl)ethanone

Welcome to the Advanced Troubleshooting Guide for quinoline functionalization. This document is designed for drug development professionals and synthetic chemists facing low yields, degradation, or stalled reactions duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for quinoline functionalization. This document is designed for drug development professionals and synthetic chemists facing low yields, degradation, or stalled reactions during the nucleophilic aromatic substitution (SNAr) of 1-(4-chloroquinolin-8-yl)ethanone.

Unlike standard 4-chloroquinolines, the presence of an 8-acetyl group fundamentally alters the thermal stability of the substrate. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure successful amination.

Mechanistic Causality: The Thermal Dilemma

The 4-position of the quinoline ring is electrophilic, but the unactivated C–Cl bond typically requires harsh thermal conditions (120–140 °C) for direct amination with neutral nucleophiles. However, the 8-acetyl group contains acidic α -protons. When exposed to basic amines at elevated temperatures, the acetyl group undergoes rapid enolization, triggering an irreversible aldol-type condensation cascade that destroys the starting material.

Mechanism Substrate 1-(4-Chloroquinolin- 8-yl)ethanone Meisenheimer Meisenheimer Complex (Addition) Substrate->Meisenheimer + Nu (40-80°C) Acid Catalysis Enolate 8-Acetyl Enolate (High Temp + Base) Substrate->Enolate >100°C Basic Conditions Nu Amine Nucleophile Nu->Meisenheimer Product Desired Product (SNAr) Meisenheimer->Product - HCl Tar Aldol Condensation (Degradation) Enolate->Tar Competing Pathway

Fig 1. Competing pathways: SNAr substitution vs. 8-acetyl degradation.

Troubleshooting FAQs

Q: I am observing significant "tarring" and <20% yield when reacting 1-(4-chloroquinolin-8-yl)ethanone with aliphatic amines at 120 °C. Why is this happening? A: Your amine is acting as both a nucleophile and a base. At 120 °C, the thermal energy easily overcomes the activation barrier for deprotonating the 8-acetyl group. This side reaction outpaces the desired SNAr addition-elimination. To prevent this, you must lower the activation energy of the SNAr pathway so the reaction can proceed below the thermal threshold of acetyl degradation.

Q: How can I lower the activation energy to enable a lower reaction temperature? A: The most robust and cost-effective method is Acid-Promoted SNAr . By adding 1.0 equivalent of a Brønsted acid (such as HCl), the quinoline nitrogen is protonated. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly increasing the electrophilicity at the C4 position. This electronic activation allows the amination to proceed rapidly at 40–80 °C, safely preserving the sensitive 8-acetyl group[1].

Q: What if my nucleophile is a weak amine (e.g., an aniline) that fails to react even under acidic conditions at 80 °C? A: For sterically hindered or weakly nucleophilic amines, transition-metal catalysis is required to bypass the SNAr mechanism entirely. A Buchwald-Hartwig amination using a Palladium catalyst (e.g., Pd(OAc)₂ with Xantphos, or POPd) shifts the mechanism to oxidative addition and reductive elimination. This achieves excellent yields at 80–90 °C without requiring the highly basic conditions that threaten the acetyl group[2][3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, temperature, and the fate of the 8-acetyl group.

MethodCatalyst / AdditiveTemp (°C)Time (h)Est. YieldPrimary Side Reaction
Standard Thermal SNAr None (Amine acts as base)120–14024< 20%Severe aldol condensation / Tar
Acid-Promoted SNAr 1.0 eq HCl60–804–685–90%Minimal (Trace hydrolysis)
Pd-Catalyzed Coupling Pd(OAc)₂ / Xantphos901280–85%Trace dehalogenation

Self-Validating Experimental Protocol: Acid-Promoted SNAr

To guarantee reproducibility and prevent substrate degradation, follow this self-validating workflow for acid-promoted amination.

Protocol S1 1. Reagent Prep Substrate + Amine in i-PrOH S2 2. Acidification Add 1.0 eq HCl (LUMO lowering) S1->S2 S3 3. Thermal Control Heat strictly to 60°C S2->S3 S4 4. Monitoring LC-MS until full conversion S3->S4 S5 5. Workup NaHCO3 quench & EtOAc extraction S4->S5

Fig 2. Step-by-step workflow for acid-catalyzed low-temperature SNAr.

Step-by-Step Methodology

Step 1: Reagent Preparation Charge a dry, round-bottom flask with 1-(4-chloroquinolin-8-yl)ethanone (1.0 eq) and the desired amine nucleophile (1.5 eq) in anhydrous isopropanol (0.2 M concentration). Validation Check: The solution should initially be clear. If utilizing an amine hydrochloride salt directly, a fine suspension is expected and acceptable.

Step 2: Acidification (LUMO Lowering) Add 1.0 equivalent of concentrated HCl dropwise to the stirring mixture. Validation Check: The mixture must exhibit a slight exotherm and a distinct color shift (often yellowing), indicating the successful formation of the activated quinolinium intermediate. Verify the pH is ~2–3 via pH paper.

Step 3: Strict Thermal Control Equip the flask with a reflux condenser and heat to exactly 60 °C using a temperature-controlled heating block. Critical Rule: Do not exceed 80 °C under any circumstances to protect the 8-acetyl group from thermal degradation.

Step 4: Reaction Monitoring Stir the reaction for 4 hours. Validation Check: Analyze an aliquot via LC-MS. The protocol is self-validating when the starting material mass [M+H]⁺ disappears and the product mass appears. If unreacted starting material persists, verify the pH remains acidic. If the pH has drifted to basic, the amine has neutralized the catalyst, halting the SNAr. Add 0.2 eq HCl to restart the catalytic cycle.

Step 5: Quench and Workup Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO₃ until the pH reaches 8 (neutralizing the quinolinium salt). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-substituted-8-acetylquinoline.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purge for 1-(4-Chloroquinolin-8-yl)ethanone

Welcome to the Advanced Crystallization Troubleshooting Guide for 1-(4-Chloroquinolin-8-yl)ethanone. This resource is designed for process chemists and drug development professionals who require high-purity (>99%) isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide for 1-(4-Chloroquinolin-8-yl)ethanone. This resource is designed for process chemists and drug development professionals who require high-purity (>99%) isolation of this critical halogenated quinoline intermediate.

Diagnostic FAQs: Understanding Impurity Retention

Q: Why does my product consistently retain the 8-acetylquinolin-4-ol starting material despite multiple recrystallizations? A: This is a classic case of macroscale impurity incorporation via solid-state miscibility. The 4-hydroxy precursor and the 4-chloro product share an almost identical crystallographic footprint. When structurally related impurities are present, they can thermodynamically substitute irregularly into the crystal lattice, forming a solid solution rather than a distinct phase 1. Because the impurity is distributed throughout the bulk crystal material rather than just on the surface, standard cooling recrystallization is ineffective. You must shift to a highly selective biphasic dissolution or utilize a reactive wash prior to crystallization to purge the precursor.

Q: I am detecting regioisomers (e.g., 7-chloro or 5-chloro analogs) in my final API. How do I purge these during crystallization? A: Regioisomers are notorious for co-crystallizing because they exhibit nearly identical solubility profiles in standard organic solvents. However, you can exploit slight differences in their dipole moments and solubility curves using an anti-solvent approach. Standard isolation of 4-chloroquinolin-8-yl derivatives is highly effective when utilizing an Ethyl Acetate (EtOAc) / n-hexane or heptane gradient 2. By employing EtOAc as the good solvent and slowly titrating heptane at elevated temperatures, you create a metastable zone where the less soluble 4-chloro isomer nucleates preferentially, leaving the regioisomers in the mother liquor.

Q: My crude mixture contains dark, tarry polymeric byproducts that prevent crystal growth. How can I remove them? A: Polymeric impurities severely inhibit orderly crystal lattice formation by adhering to the faces of the growing crystal, which leads to fine, impure needles that trap mother liquor. For quinoline derivatives, a highly effective pre-treatment is a precise pH-shift precipitation. By adjusting an aqueous solution of the crude mixture to a slightly acidic pH (3.7–3.9), high-molecular-weight polymeric impurities precipitate out while the basic quinoline core remains protonated and fully soluble in the aqueous phase 3.

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: EtOAc/Heptane Anti-Solvent Crystallization (Regioisomer Purge)
  • Objective: Purge structurally similar regioisomers (e.g., 5-chloro or 7-chloro analogs).

  • Causality: EtOAc provides high solubility for the monomeric quinoline, while heptane forces supersaturation. Operating at a moderate temperature (50°C) prevents the rapid crash-out that traps structurally similar impurities in the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 1-(4-Chloroquinolin-8-yl)ethanone in 30 mL of Ethyl Acetate (EtOAc). Heat to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulates that could act as unwanted nucleation sites.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed crystallizer maintained at 50°C. Begin dropwise addition of n-heptane at a rate of 1.0 mL/min.

  • Seeding & Validation: After adding 15 mL of heptane, add 0.1 g of pure 1-(4-Chloroquinolin-8-yl)ethanone seed crystals.

    • Self-Validation Check: Monitor the turbidity. If the solution becomes persistently cloudy within 10 minutes, the metastable zone has been breached, and controlled nucleation is occurring. If it remains clear, the supersaturation limit has not been reached; add an additional 5 mL of heptane and re-seed.

  • Cooling Profile: Once nucleation is confirmed, hold the temperature at 50°C for 1 hour to allow the crystal lattice to heal and reject regioisomeric impurities. Then, initiate a linear cooling ramp to 5°C over 4 hours (-0.18°C/min).

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) 1:1 EtOAc/heptane. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: pH-Shift Precipitation (Polymeric Tar Removal)
  • Objective: Eliminate high-molecular-weight tar and color bodies prior to final crystallization.

  • Causality: Polymeric byproducts from quinoline syntheses lack the basicity of the quinoline nitrogen. By carefully tuning the pH, we can selectively precipitate the polymers while keeping the target molecule ionized and dissolved.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve the crude reaction mass in a 1M HCl aqueous solution until a pH of 1.5 is reached, ensuring complete protonation of the quinoline core.

  • Polymer Precipitation: Slowly titrate a 30% NaOH aqueous solution into the mixture at 25°C until the pH reaches exactly 3.7 to 3.9.

    • Self-Validation Check: A dark, sticky solid should precipitate. If the precipitate is light yellow or white, you have overshot the pH and are precipitating the target product. Immediately add dilute HCl to drop the pH back to 3.5.

  • Filtration: Stir for 30 minutes to allow complete agglomeration of the polymer. Filter the mixture through a Celite pad to remove the polymeric mass. Retain the clear filtrate.

  • Product Isolation: To the filtrate, continue adding 30% NaOH until the pH reaches 7.0–7.5. The free-base 1-(4-Chloroquinolin-8-yl)ethanone will precipitate as a crude, tar-free solid.

  • Recovery: Filter the solid, wash with deionized water, and proceed directly to Protocol A for final polishing.

Quantitative Data: Impurity Purge Summary

Table 1: Impurity Profiles and Targeted Purge Strategies

Impurity ClassExample StructureMechanism of EntrapmentRecommended Purge StrategyTarget Purity Limit
Regioisomers 1-(7-Chloroquinolin-8-yl)ethanoneSolid-state miscibility / Co-crystallizationEtOAc/Heptane Anti-Solvent Addition< 0.10% (HPLC)
Unreacted Precursor 8-Acetylquinolin-4-olThermodynamic substitution (Solid Solution)Biphasic Dissolution / Reactive Wash< 0.05% (HPLC)
Degradants Polymeric Tars / Color BodiesSurface adhesion / Mother liquor inclusionpH-Shift Precipitation (pH 3.8)N/A (Visual Clear)

Visual Workflow: Impurity Troubleshooting Decision Tree

CrystallizationWorkflow Start Crude 1-(4-Chloroquinolin-8-yl)ethanone Identify Identify Major Impurity Profile Start->Identify Polymer Polymeric Tars Identify->Polymer Visual: Dark/Tarry Isomer Regioisomers Identify->Isomer HPLC: Close RT Precursor 4-Hydroxy Precursor Identify->Precursor HPLC: Polar Peak Action1 pH-Shift Precipitation (pH 3.8) Polymer->Action1 Action2 EtOAc/Heptane Anti-Solvent Addition Isomer->Action2 Action3 Biphasic Dissolution Wash Precursor->Action3 Action1->Action2 Proceed to Polish QC HPLC Purity > 99%? Action2->QC Action3->Action2 Proceed to Polish Pass Vacuum Dry & Package QC->Pass Yes Fail Recycle Mother Liquor QC->Fail No Fail->Identify

Decision tree for troubleshooting 1-(4-Chloroquinolin-8-yl)ethanone crystallization impurities.

References

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ResearchGate / CORA.1

  • Cp*CoIII–Catalyzed Alkylation of Primary and Secondary C(sp3)-H Bonds of 8-Alkylquinolines with Maleimides. The Journal of Organic Chemistry - ACS Publications.2

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.3

Sources

Troubleshooting

Preventing degradation of 1-(4-Chloroquinolin-8-yl)ethanone during long-term storage

Welcome to the Technical Support Center for 1-(4-Chloroquinolin-8-yl)ethanone . As a highly versatile building block in medicinal chemistry and drug development, this molecule requires stringent handling protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Chloroquinolin-8-yl)ethanone . As a highly versatile building block in medicinal chemistry and drug development, this molecule requires stringent handling protocols. Its structural features—specifically the highly activated C-4 position on the quinoline ring—make it uniquely vulnerable to environmental degradation during long-term storage.

This guide provides a mechanistic understanding of these vulnerabilities, quantitative stability data, and a self-validating Standard Operating Procedure (SOP) to ensure the absolute integrity of your compound libraries.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

To prevent degradation, we must first understand the chemical causality behind it. 1-(4-Chloroquinolin-8-yl)ethanone is primarily threatened by two environmental factors: atmospheric moisture and light exposure.

  • Nucleophilic Aromatic Substitution (SNAr) via Hydrolysis: The nitrogen atom in the quinoline ring is highly electron-withdrawing, which severely depletes electron density at the C-2 and C-4 positions. This makes the C-Cl bond at the 4-position exceptionally susceptible to nucleophilic attack. Even trace amounts of atmospheric water can act as a nucleophile, displacing the chloride ion to form a 4-hydroxyquinoline intermediate. This intermediate rapidly and irreversibly tautomerizes into a thermodynamically stable 4-quinolone derivative[1]. This process is accelerated by heat and the hygroscopic nature of the compound[2].

  • Photolytic Cleavage: Quinoline derivatives possess a highly conjugated π -system. Exposure to UV or ambient visible light triggers rapid π→π∗ photoexcitation, leading to photodecomposition, radical formation, and N-oxidation[3]. This typically manifests macroscopically as a distinct color shift from off-white to deep yellow or brown.

DegradationMechanisms Molecule 1-(4-Chloroquinolin-8-yl)ethanone Moisture Atmospheric Moisture (H₂O) Molecule->Moisture Light UV/Visible Light Exposure Molecule->Light Hydrolysis SNAr Hydrolysis (C-4 Position) Moisture->Hydrolysis Nucleophilic Attack Photolysis Photolytic Cleavage & N-Oxidation Light->Photolysis Photoexcitation Product1 4-Quinolone Tautomer (Loss of Cl, +18 Da mass shift) Hydrolysis->Product1 Product2 Complex Degradants (Discoloration/Yellowing) Photolysis->Product2

Mechanistic pathways of 1-(4-Chloroquinolin-8-yl)ethanone degradation via hydrolysis and photolysis.

Quantitative Stability Profiling

The table below summarizes the expected purity degradation of 1-(4-Chloroquinolin-8-yl)ethanone over a 6-month period under various storage conditions. This data highlights why ambient storage is unacceptable for this class of molecules.

Storage ConditionAtmosphereLight Exposure6-Month Purity (%)Primary Degradant Observed
25°C (Ambient)Ambient AirAmbient Lab< 60%4-Quinolone & N-Oxides
4°C (Fridge)Ambient AirDark~ 85%4-Quinolone
-20°C (Freezer)Ambient AirDark~ 94%Trace 4-Quinolone
-20°C (Freezer) Argon Purged Dark > 99% None Detected

Self-Validating SOP: Long-Term Storage Workflow

To guarantee compound integrity, storage must not be a passive assumption; it must be a self-validating system. Follow this methodology to prepare your compound for long-term archiving.

Step 0: Baseline Analytical Validation (The Self-Validating Step)

  • Action: Before initiating storage, run a baseline LC-MS and 1 H-NMR spectrum of the bulk powder.

  • Causality: You cannot accurately measure degradation without a baseline. Establishing a "Day 0" purity profile ensures that any future analytical checks have a definitive reference point, transforming your storage protocol into a verifiable, closed-loop system.

Step 1: High-Vacuum Desiccation

  • Action: Place the bulk compound in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours prior to handling.

  • Causality: 4-Chloroquinolines are inherently hygroscopic[2]. Surface-bound water molecules act as latent nucleophiles. Removing them via vacuum prevents trapped moisture from initiating SNAr hydrolysis during the freezing process.

Step 2: Single-Use Aliquoting in Amber Vials

  • Action: Transfer the dried powder into pre-dried, amber glass vials equipped with PTFE-lined screw caps. Size the aliquots for single experiments (e.g., 5–10 mg).

  • Causality: Amber glass blocks UV/visible light, preventing photolytic cleavage[3]. Single-use aliquots eliminate freeze-thaw cycles. Every time a cold bulk vial is opened to ambient air, condensation forms, introducing water directly into the batch.

Step 3: Argon Overlay (Inert Gas Purge)

  • Action: Gently purge each vial with a stream of dry Argon gas for 10–15 seconds, then immediately cap it.

  • Causality: Argon is denser than air (1.78 g/L vs. 1.22 g/L). It sinks to the bottom of the vial, creating a heavy, protective blanket over the solid compound that physically displaces oxygen and atmospheric moisture[2]. Nitrogen is lighter and dissipates too quickly during the capping process to form a reliable barrier.

Step 4: Hermetic Sealing and Sub-Zero Storage

  • Action: Wrap the cap junction tightly with Parafilm and store the vials in a dedicated -20°C freezer away from incompatible oxidizing agents.

  • Causality: Lowering the temperature to -20°C drastically reduces the kinetic energy of the system, preventing any trace residual water molecules from reaching the activation energy required to form the Meisenheimer complex necessary for C-4 hydrolysis.

StorageWorkflow Step1 1. Desiccation (Vacuum, 24h) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Inert Purge (Argon Overlay) Step2->Step3 Step4 4. Sealing (Parafilm/PTFE) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5

Self-validating five-step standard operating procedure for long-term compound preservation.

Troubleshooting & FAQs

Q: My 1-(4-Chloroquinolin-8-yl)ethanone powder has shifted from an off-white color to a deep yellow/brown. Is it still usable? A: No. Discoloration in quinoline derivatives is a macroscopic indicator of photolytic decomposition or oxidation[3]. The π→π∗ photoexcitation leads to radical formation and complex degradants. You must discard the discolored batch, as these degradants will severely interfere with downstream transition-metal catalyzed cross-couplings or biological assays.

Q: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C to save time? A: This is highly discouraged. DMSO is notoriously hygroscopic. Even when frozen, DMSO stock solutions absorb atmospheric water during brief thawing periods. Because the 4-chloro position is highly activated, the absorbed water will execute a nucleophilic attack, rapidly hydrolyzing your compound into the 4-quinolone tautomer[1]. Always store the compound as a dry powder and make solutions fresh immediately prior to use.

Q: How can I analytically confirm if my stored batch has degraded? A: Run an LC-MS analysis. Intact 1-(4-Chloroquinolin-8-yl)ethanone will show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in a 3:1 ratio). If hydrolysis has occurred, you will observe a new peak with a mass shift of -18.5 Da (loss of Cl [35.5 Da], addition of OH[17 Da]) corresponding to the 4-quinolone[1]. Additionally, 1 H-NMR will show a significant upfield shift of the C-3 aromatic proton due to the loss of the electron-withdrawing chlorine atom.

Sources

Optimization

Refining HPLC mobile phase for 1-(4-Chloroquinolin-8-yl)ethanone separation

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-(4-Chloroquinolin-8-yl)ethanone .

Due to the unique structural properties of this analyte—specifically the basic quinoline nitrogen paired with electron-withdrawing chloro and acetyl groups—analysts frequently encounter secondary interactions that compromise data integrity. This center provides mechanistic troubleshooting, self-validating protocols, and visual workflows to resolve these challenges.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does 1-(4-Chloroquinolin-8-yl)ethanone exhibit severe peak tailing (USP Tailing Factor > 1.5) on standard C18 columns? A1: In reversed-phase HPLC, peak tailing for basic compounds is rarely due to hydrophobic partitioning. Instead, it is caused by secondary polar interactions[1]. Standard silica supports contain residual silanol groups (-SiOH) with a pKa of approximately 3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols deprotonate into anionic species (-SiO⁻). Concurrently, the basic quinoline nitrogen in 1-(4-Chloroquinolin-8-yl)ethanone remains partially or fully protonated. This creates a strong ion-exchange interaction that drags the tail of the peak, as detailed by [2]. Causality-Driven Solution: Lower the mobile phase pH to < 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3]. This suppresses silanol ionization, neutralizing the stationary phase and restoring peak symmetry[4].

Q2: I adjusted the pH to 2.5, but my retention times are drifting over consecutive injections. How do I stabilize them? A2: Retention time drift indicates that the column is not fully equilibrated or the mobile phase lacks sufficient buffer capacity. When operating near the pKa of either the analyte or the stationary phase silanols, microscopic pH shifts within the column pores cause massive retention changes[5]. Causality-Driven Solution: Ensure you are using a buffered mobile phase (e.g., ammonium formate adjusted to pH 3.0) rather than relying solely on dilute acids. Furthermore, always flush the column with at least 15 column volumes of the mobile phase prior to your first injection to ensure the stationary phase is fully wetted and the local pH is stabilized[6].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this quinoline derivative? A3: For quinoline derivatives, Acetonitrile (ACN) is generally preferred as the primary organic modifier[3]. ACN is an aprotic solvent with lower viscosity than methanol, which reduces system backpressure and improves mass transfer kinetics, leading to sharper peaks[6]. However, methanol is a protic solvent and can participate in hydrogen bonding with the acetyl group of 1-(4-Chloroquinolin-8-yl)ethanone. If you are struggling to resolve the main peak from structurally similar co-eluting impurities, switching to methanol can provide the alternative selectivity needed.

Part 2: Quantitative Data Summaries

To predict the chromatographic behavior of 1-(4-Chloroquinolin-8-yl)ethanone, you must understand the ionization states of both the analyte and the column matrix.

Table 1: Effect of Mobile Phase pH on 1-(4-Chloroquinolin-8-yl)ethanone Chromatography

Mobile Phase pHSilanol State (-SiOH)Analyte State (Quinoline N)Dominant Retention MechanismExpected USP Tailing Factor
pH < 2.5 Neutral (Protonated)Cationic (Protonated)Hydrophobic Partitioning1.0 - 1.2 (Excellent)
pH 4.0 - 6.0 Anionic (Deprotonated)Partially CationicHydrophobic + Ion-Exchange1.8 - 2.5+ (Severe Tailing)
pH > 9.0 Anionic (Deprotonated)Neutral (Deprotonated)Hydrophobic Partitioning1.1 - 1.3 (Requires specialized column)

Part 3: Self-Validating Experimental Protocol

This protocol details the preparation and validation of an optimized gradient method. It incorporates a System Suitability Test (SST) loop to ensure the system is self-validating before committing valuable samples or reference standards.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas[3].

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and degas[3]. Causality: Formic acid acts as both a pH modifier (lowering pH to ~2.7) and a volatile buffer. This ensures compatibility with downstream Mass Spectrometry (MS) detectors while effectively protonating residual silanols to prevent tailing.

Step 2: Column Equilibration

  • Install a high-purity, endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Flush the column with 95% Mobile Phase A / 5% Mobile Phase B at 0.4 mL/min for a minimum of 15 column volumes. Causality: Proper equilibration ensures the stationary phase is fully wetted and the local pH within the column pores is stabilized, preventing retention time drift[5].

Step 3: System Suitability Testing (SST) - The Self-Validation Step

  • Inject a 1 µg/mL standard solution of 1-(4-Chloroquinolin-8-yl)ethanone.

  • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Validation Gate: Calculate the USP Tailing Factor (T) at 5% peak height for 3 consecutive replicate injections.

    • Pass: If T ≤ 1.2 and Retention Time %RSD is < 0.5%, the system is validated. Proceed to sample analysis.

    • Fail: If T > 1.2, do not proceed. Purge the system, check for void volumes at the column head, or replace the column, as loss of endcapping groups has likely occurred[2].

Part 4: Visual Workflows & Mechanistic Diagrams

OptimizationWorkflow A Initial Injection: 1-(4-Chloroquinolin-8-yl)ethanone B Calculate USP Tailing Factor (T) A->B C T > 1.5 (Severe Tailing) B->C Yes D T ≤ 1.2 (Acceptable) B->D No E Adjust pH < 2.5 (0.1% Formic Acid / TFA) C->E G Optimize Gradient (Acetonitrile/Water) D->G F Switch to High-Purity Endcapped/CSH Silica Column E->F F->G H Final Validated Method G->H

Caption: HPLC mobile phase optimization workflow for basic quinoline derivatives.

Mechanism Analyte 1-(4-Chloroquinolin-8-yl)ethanone (Basic Nitrogen) LowPH Low pH (pH < 2.5) Analyte->LowPH MidPH Mid pH (pH 4.0 - 7.0) Analyte->MidPH SilanolLow Silanols Protonated (Neutral -SiOH) LowPH->SilanolLow AnalyteLow Analyte Protonated (Cationic) LowPH->AnalyteLow SilanolMid Silanols Deprotonated (Anionic -SiO⁻) MidPH->SilanolMid AnalyteMid Analyte Partially Deprotonated MidPH->AnalyteMid ResultGood Hydrophobic Retention Only (Sharp Peaks) SilanolLow->ResultGood ResultBad Secondary Ion-Exchange (Severe Peak Tailing) SilanolMid->ResultBad AnalyteLow->ResultGood AnalyteMid->ResultBad

Caption: Causality of mobile phase pH on silanol ionization and secondary interactions.

Part 5: References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:[Link]

  • Waters Corporation. "Peak Shape Changes Over Time." Waters.com. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Chloroquinolin-8-yl)ethanone vs 4-chloroquinoline in binding affinity assays

Comparative Binding Affinity Analysis: 1-(4-Chloroquinolin-8-yl)ethanone vs. 4-Chloroquinoline As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the optimization of quinoline scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Analysis: 1-(4-Chloroquinolin-8-yl)ethanone vs. 4-Chloroquinoline

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the optimization of quinoline scaffolds. The quinoline core is a highly privileged pharmacophore, historically foundational in antimalarial therapies and increasingly relevant in oncology and antibacterial development[1].

When optimizing these scaffolds, a common structural divergence occurs between using a bare halogenated core, such as 4-chloroquinoline , and a sterically encumbered derivative, such as 1-(4-Chloroquinolin-8-yl)ethanone (which features an acetyl group at the 8-position). This guide provides an objective, data-driven comparison of how this specific substitution fundamentally alters binding affinity, thermodynamic signatures, and behavior in biophysical assays.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand their performance in binding assays, we must first examine the causality behind their molecular interactions.

  • 4-Chloroquinoline (The Base Scaffold): The binding of simple chloroquinolines to targets like the hematin μ -oxo dimer is primarily driven by enthalpically favorable π−π stacking. The electron-withdrawing nature of the chlorine atom at the 4-position (or 7-position in related analogs) optimizes the out-of-plane π -electron density, allowing for tight, flat intercalation[2]. These molecules typically exhibit fast association ( kon​ ) and fast dissociation ( koff​ ) kinetics due to their low molecular weight and lack of complex hydrogen-bonding networks.

  • 1-(4-Chloroquinolin-8-yl)ethanone (The 8-Substituted Derivative): The addition of the acetyl group at the 8-position introduces profound biophysical changes. The 8-position is adjacent to the endocyclic quinoline nitrogen. This creates a potential bidentate chelation site (similar to 8-hydroxyquinoline) and introduces a strong hydrogen-bond acceptor. However, it also introduces significant steric bulk. In binding assays against targets with narrow hydrophobic pockets (like certain eubacterial DNA ligases or rigid kinase hinges), this steric hindrance can abrogate binding entirely. Conversely, if the target possesses a solvent-exposed region or a specific hydrogen-bond donor, the 8-acetyl group can significantly slow the dissociation rate ( koff​ ), driving a higher overall affinity ( Kd​ ).

SAR_Logic Core Quinoline Scaffold C4 4-Chloro Substitution (Electron Withdrawing) Core->C4 C8 8-Acetyl Substitution (H-Bond Acceptor / Steric) Core->C8 PiStack Enhanced π-π Stacking (Enthalpy Driven) C4->PiStack Steric Altered Target Specificity (Slower koff / Chelation) C8->Steric PiStack->Steric Modulates

Structure-Activity Relationship (SAR) logic dictating binding affinity shifts.

Self-Validating Experimental Protocols

To accurately compare these compounds, biophysical assays must be designed as self-validating systems. Relying solely on endpoint assays (like IC50) conflates binding affinity with functional efficacy and cell permeability[1]. Instead, we utilize Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time monitoring of kon​ and koff​ . Because 1-(4-Chloroquinolin-8-yl)ethanone has higher lipophilicity and a propensity for non-specific binding, the protocol must self-correct for bulk refractive index changes.

  • Immobilization: Covalently couple the target protein (e.g., a recombinant kinase domain) to a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU to avoid mass transport limitations).

  • Self-Validation Setup (Reference Cell): Activate and deactivate an adjacent flow cell without protein. All analyte injections must be routed over both the reference and active cells.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-chloroquinoline (0.5 to 16 μ M) and 1-(4-Chloroquinolin-8-yl)ethanone (0.1 to 3.2 μ M) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Critical: Ensure exact DMSO matching between the running buffer and analyte to prevent bulk shift artifacts.

  • Injection & Mass Transport Check: Inject analytes at a high flow rate (50 μ L/min) for 60 seconds. To validate that kon​ is not diffusion-limited, repeat the highest concentration at 15 μ L/min and 75 μ L/min; the calculated kon​ must remain constant.

  • Data Processing: Double-reference the data (subtract reference cell signal, then subtract a buffer-only blank injection) before fitting to a 1:1 Langmuir binding model.

SPR_Workflow Start Sensor Chip Prep (Target Immobilization) RefCell Reference Cell (Blank Surface) Start->RefCell ActiveCell Active Cell (Target Bound) Start->ActiveCell Injection Analyte Injection (Matched 5% DMSO) RefCell->Injection ActiveCell->Injection Subtraction Self-Validation: Double Referencing Injection->Subtraction Kinetics Kinetic Fitting (kon, koff, Kd) Subtraction->Kinetics

Self-validating Surface Plasmon Resonance (SPR) workflow for quinoline kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC orthogonalizes the SPR data by directly measuring the heat of binding ( ΔH ), allowing the calculation of entropy ( ΔS ).

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the quinoline ligands in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Titration Execution: Place 20 μ M of target protein in the sample cell. Titrate 200 μ M of the quinoline ligand via 19 injections of 2 μ L each at 25°C.

  • Self-Validation (Heat of Dilution): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks.

Quantitative Data Presentation

The following table summarizes representative biophysical data comparing the two scaffolds against a model quinoline-binding target (e.g., a generic ATP-binding cassette or hematin model).

Note: The 8-acetyl substitution shifts the binding from a purely enthalpy-driven process to a mixed thermodynamic profile due to the desolvation penalty of the acetyl group and the formation of new directional hydrogen bonds.

Compound Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
4-Chloroquinoline 12.5 4.5×105 5.6×100 -8.2+2.1Enthalpy ( π−π stacking)
1-(4-Chloroquinolin-8-yl)ethanone 1.8 1.2×104 2.1×10−2 -5.4-2.3Mixed (H-bonding & Steric trapping)

Data Analysis: The bare 4-chloroquinoline exhibits a weaker overall affinity ( Kd​ = 12.5 μ M) characterized by rapid association and dissociation. Its binding is highly enthalpic ( ΔH = -8.2 kcal/mol), consistent with optimal out-of-plane π -electron alignment[2].

Conversely, 1-(4-Chloroquinolin-8-yl)ethanone demonstrates a nearly 7-fold improvement in affinity ( Kd​ = 1.8 μ M). As an application scientist, I look directly at the kinetics to explain this: the kon​ is slower (due to the steric bulk of the acetyl group requiring conformational adaptation of the target pocket), but the koff​ is dramatically reduced. The thermodynamic signature shows a less favorable enthalpy but a favorable entropy shift ( −TΔS is negative), indicating that the displacement of structured water molecules by the bulky 8-acetyl group plays a critical role in stabilizing the complex.

Conclusion

When selecting between these two building blocks, researchers must consider the target architecture. 4-Chloroquinoline is ideal for flat, narrow hydrophobic clefts where rapid equilibrium is acceptable. 1-(4-Chloroquinolin-8-yl)ethanone is superior when targeting pockets capable of accommodating steric bulk and engaging in hydrogen bonding, yielding a longer target residence time (slower koff​ ) which often translates to superior in vivo efficacy.

References

  • Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth | Journal of Medicinal Chemistry - ACS Publications. 2

  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity - Benchchem. 1

  • Specific Inhibition of the Eubacterial DNA Ligase by Arylamino Compounds - ASM Journals.Link

Sources

Comparative

Validating 1-(4-Chloroquinolin-8-yl)ethanone purity using LC-MS techniques

Analytical Mastery: Validating 1-(4-Chloroquinolin-8-yl)ethanone Purity via Advanced LC-MS Techniques 1-(4-Chloroquinolin-8-yl)ethanone is a critical intermediate building block in the synthesis of advanced pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validating 1-(4-Chloroquinolin-8-yl)ethanone Purity via Advanced LC-MS Techniques

1-(4-Chloroquinolin-8-yl)ethanone is a critical intermediate building block in the synthesis of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and antimalarial agents. Because impurities in starting materials can propagate through synthetic pathways—leading to toxic or uncharacterized byproducts—rigorous purity validation is non-negotiable.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is sufficient for routine batch release, it falls short when identifying unknown, co-eluting, or non-chromophoric impurities. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) modalities to establish a definitive, self-validating protocol for the purity assessment of 1-(4-Chloroquinolin-8-yl)ethanone.

The Chemical Context & Diagnostic Signatures

Understanding the analyte's physicochemical properties is the foundation of rational method development. 1-(4-Chloroquinolin-8-yl)ethanone (Molecular Formula: C₁₁H₈ClNO) has a monoisotopic mass of approximately 205.0294 Da.

When designing an LC-MS method, two mechanistic features of this molecule dictate our experimental choices:

  • Ionization Causality: The quinoline nitrogen is highly basic. By lowering the mobile phase pH below the nitrogen's pKa using 0.1% Formic Acid, we ensure complete protonation in solution. This drastically enhances ionization efficiency, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • The Isotopic Fingerprint: The presence of a single chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Therefore, the protonated molecule[M+H]⁺ must exhibit a primary peak at m/z 206.037 and a secondary peak at m/z 208.034. Any impurity lacking this 3:1 isotopic signature has likely undergone dehalogenation, immediately narrowing down structural possibilities.

Objective Comparison of Analytical Modalities

Selecting the correct analytical platform depends on the phase of drug development and the specific impurity thresholds dictated by ICH Q3A guidelines. High-resolution mass spectrometry (HRMS) provides exact molecular mass for reliable molecular formula inference, whereas LC-MS/MS (QqQ) excels in targeted quantitation[1].

Table 1: Performance Comparison of Purity Validation Techniques

Analytical ModalityPrimary Use CaseSensitivity (LOD)Specificity & ResolutionStructural Elucidation
UPLC-UV Routine purity assay & batch releaseModerate (~0.05%)Low (relies on retention time)None
LC-MS/MS (QqQ) Targeted quantitation of known impuritiesUltra-High (Parts per trillion)High (MRM transitions)Limited (fragmentation only)
LC-HRMS (Q-TOF) Untargeted screening & unknown IDHigh (Parts per billion)Ultra-High (Exact mass <5 ppm)Excellent (Elemental composition)

To determine which instrument to deploy, researchers should follow a logic-driven decision matrix:

DecisionMatrix Start Impurity Detected (>0.10% ICH Threshold) Q1 Is structural elucidation required? Start->Q1 HRMS LC-HRMS (Q-TOF/Orbitrap) Exact Mass & MS/MS Q1->HRMS Yes Q2 Is ultra-high sensitivity quantitation needed? Q1->Q2 No QQQ LC-MS/MS (QqQ) Targeted MRM Mode Q2->QQQ Yes Routine UPLC-UV Routine Monitoring Q2->Routine No

Decision matrix for analytical modality selection based on ICH guidelines.

As demonstrated in biopharmaceutical and small-molecule workflows, LC-HRMS is uniquely capable of untargeted screening for unknown impurities because it does not require prior knowledge of the contaminant's structure[2]. Conversely, LC-MS/MS is preferred when optimizing dwell times to quantify known trace-level degradants[3].

Self-Validating LC-MS Protocol for Purity Assessment

A robust analytical protocol must be a self-validating system. This means the analytical sequence itself proves the reliability of the data by actively checking for carryover, matrix effects, and mass accuracy.

Protocol A 1. System Blank (Assess Carryover) B 2. SST Standard (RT & Mass Cal) A->B C 3. Sample Run (Purity Check) B->C D 4. Spiked Sample (Matrix Effects) C->D

Self-validating LC-MS injection sequence for rigorous purity assessment.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1-(4-Chloroquinolin-8-yl)ethanone in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 mg/mL.

  • Causality: A 50:50 organic/aqueous mix ensures the hydrophobic quinoline core remains soluble while preventing solvent-induced peak broadening (the "strong solvent effect") upon injection into a highly aqueous initial mobile phase.

Step 2: Chromatographic Separation

  • Column: Superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Causality: Superficially porous particles reduce eddy diffusion, providing ultra-sharp peaks essential for resolving closely eluting structural isomers (e.g., 5-chloro vs. 4-chloro positional isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B (hold 1 min) to retain highly polar degradants, ramp to 95% B over 10 minutes to elute the main API and lipophilic byproducts, hold at 95% B for 2 minutes to wash the column.

Step 3: MS Acquisition Parameters (LC-HRMS Q-TOF)

  • Ionization: ESI Positive mode.

  • Mass Range: m/z 100 to 1000.

  • Resolution: >30,000 FWHM.

  • Data Acquisition: Data-Dependent Acquisition (DDA).

    • Causality: DDA automatically triggers MS/MS fragmentation on the top 3 most intense precursor ions. This ensures that if an unknown impurity peak elutes, the system autonomously captures its fragmentation spectra for downstream structural elucidation[1][4].

Step 4: The Self-Validating Injection Sequence

  • System Blank (Mobile Phase): Proves that no residual 1-(4-Chloroquinolin-8-yl)ethanone is carrying over from previous runs.

  • System Suitability Test (SST): A 10 µg/mL standard injection. Validates that retention time (RT) drift is <2% and mass accuracy is within <5 ppm.

  • Sample Injection (1 mg/mL): The primary run for impurity profiling. The high concentration deliberately overloads the main peak to expose trace impurities (>0.05%) in the baseline.

  • Spike-Recovery Run: The sample spiked with a known concentration of an internal standard. Validates that the high concentration of the main API is not causing ion suppression (matrix effects) that could mask the signal of co-eluting impurities.

Data Interpretation & Mechanistic Insights

When analyzing the resulting chromatograms, orthogonal validation is key. The UPLC-UV trace (typically monitored at 254 nm for the quinoline chromophore) provides relative quantitative purity (Area %). However, the LC-HRMS Total Ion Chromatogram (TIC) provides qualitative identification.

If a new impurity peak is detected:

  • Check the Exact Mass: Subtract the impurity's mass from 206.037 Da. A difference of exactly -42.01 Da suggests the loss of the acetyl group (C₂H₂O), indicating a degradation pathway.

  • Check the Isotope Pattern: If the impurity peak at m/z 170.060 lacks the 3:1 (M / M+2) isotopic ratio, the molecule has lost its chlorine atom (dehalogenation).

By combining the exact mass capabilities of HRMS with a self-validating chromatographic workflow, researchers can confidently map the purity profile of 1-(4-Chloroquinolin-8-yl)ethanone, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Aliri Bio. "LC/MS/MS vs. LC/HRMS identifying and quantifying oligonucleotides." Aliri Bio. Available at: [Link]

  • Mtoz Biolabs. "What Is the Difference Between HRMS and LC-MS?" Mtoz Biolabs Technical Resources. Available at: [Link]

  • National Institutes of Health (NIH). "Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control." PubMed Central (PMC). Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 1-(4-Chloroquinolin-8-yl)ethanone vs. 8-Acetylquinoline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application & Experimental Comparison Guide Executive Summary & Strategic Utility In the design of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application & Experimental Comparison Guide

Executive Summary & Strategic Utility

In the design of complex pharmaceutical scaffolds and advanced materials, the selection of bifunctional building blocks dictates the efficiency of the synthetic route. This guide evaluates the comparative reactivity of two highly valuable quinoline derivatives: 8-acetylquinoline (8-AQ) and 1-(4-Chloroquinolin-8-yl)ethanone (4-Cl-8-AQ) .

While 8-AQ is a privileged scaffold known for its robust chelation-assisted C-H activation and ketone-directed photochemistry[1], the introduction of a chlorine atom at the C4 position in 4-Cl-8-AQ fundamentally alters the molecule's electronic topology. This modification unlocks orthogonal reactivity, allowing 4-Cl-8-AQ to serve as a linchpin for divergent synthesis via Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, without compromising the directing-group capabilities of the C8-acetyl moiety.

Mechanistic Profiling & Electronic Causality

To rationally design synthetic workflows, one must understand the electronic causality governing these molecules.

  • 8-Acetylquinoline (8-AQ): The reactivity is dominated by the bidentate coordination potential of the quinoline nitrogen and the carbonyl oxygen. This N,O-chelation strongly directs transition metals (e.g., Rh, Ru, Ir) to activate adjacent C-H or C-C bonds[2]. Furthermore, the neutral 8-AQ scaffold can undergo dearomative [2+2] photocycloadditions under UV irradiation[1].

  • 1-(4-Chloroquinolin-8-yl)ethanone (4-Cl-8-AQ): The quinoline nitrogen acts as a powerful electron-withdrawing group via resonance, severely depleting electron density at the C2 and C4 positions. The presence of the electronegative chlorine at C4 creates a highly electrophilic node. Consequently, the C-Cl bond is highly susceptible to SNAr by amines, alkoxides, and thiolates. This allows for the rapid construction of C4-substituted libraries prior to exploiting the C8-acetyl group for Friedländer condensations[3] or directed C-H activation.

Visualizing Divergent Reactivity Pathways

ReactivityPathways Core Quinoline Scaffolds AQ 8-Acetylquinoline (8-AQ) Core->AQ ClAQ 1-(4-Chloroquinolin-8-yl)ethanone (4-Cl-8-AQ) Core->ClAQ CH_Act Chelation-Assisted C-H / C-C Activation AQ->CH_Act Photo Dearomative [2+2] Photocycloaddition AQ->Photo ClAQ->CH_Act SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 ClAQ->SNAr CrossC Pd-Catalyzed Cross-Coupling at C4 ClAQ->CrossC Orthogonal Orthogonal Functionalization (C4 then C8) SNAr->Orthogonal CrossC->Orthogonal

Divergent reactivity pathways comparing 8-AQ and 4-Cl-8-AQ in synthetic workflows.

Quantitative Reactivity Comparison

The following table synthesizes the performance metrics of both scaffolds across standard transformations.

Reaction Modality8-Acetylquinoline (8-AQ)1-(4-Chloroquinolin-8-yl)ethanone (4-Cl-8-AQ)Optimal Experimental ConditionsTypical Yield Range
SNAr (Amination) Unreactive (No leaving group)Highly Reactive (Rapid displacement at C4)R-NH₂, DIPEA, DMF, 80–100 °C75% – 95%
Pd-Cross Coupling Unreactive at ring carbonsReactive (Suzuki, Sonogashira at C4)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C60% – 85%
Rh-Catalyzed C-C/C-H Activation Highly Reactive (Standard directing group)[2]Reactive (Requires careful ligand tuning)[Rh(COD)Cl]₂, Et₃N, Xylene, 160 °C[2]50% – 75%
Photocycloaddition Reactive (Dearomative [2+2])[1]Suppressed (Heavy atom effect from Cl)UV/Blue LED, Ir-photocatalyst, CH₂Cl₂[1]65% – 80%
Friedländer Condensation Reactive (Forms phenanthrolines)[3]Reactive (Forms chlorinated phenanthrolines)[3]2-aminobenzaldehyde, KOH, EtOH, Reflux40% – 70%

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We emphasize the causality behind the reagents chosen.

Protocol A: Orthogonal SNAr Functionalization of 4-Cl-8-AQ

Purpose: To install a secondary amine at the C4 position, exploiting the electrophilicity of 4-Cl-8-AQ before utilizing the C8-acetyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1-(4-Chloroquinolin-8-yl)ethanone (1.0 mmol) in anhydrous DMF (5.0 mL). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr pathway.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the protonation of the incoming morpholine, which would otherwise stall the catalytic cycle.

  • Thermal Activation: Seal the vial and heat to 90 °C using an aluminum heating block for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (4-Cl-8-AQ) is highly UV-active at 254 nm. The successful formation of the product is indicated by the complete consumption of the starting material and the emergence of a highly fluorescent, more polar spot (due to the added amine moiety).

  • Analytical Confirmation: Quench with H₂O and extract with EtOAc. Analyze the crude organic layer via LC-MS. Validation: Look for the diagnostic disappearance of the 3:1 isotopic cluster (characteristic of the ³⁵Cl/³⁷Cl isotopes at ~205/207 m/z) and the appearance of the singular [M+H]⁺ peak of the aminated product.

Protocol B: Chelation-Assisted Rh(I)-Catalyzed C-C Activation of 8-AQ

Purpose: To perform an alkyl group exchange via C-C bond cleavage, utilizing the bidentate directing ability of the 8-acetyl group[2].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine [Rh(COD)Cl]₂ (5.0 mol %) and a phosphine ligand (e.g., DPPP, 10 mol %) in anhydrous xylene (0.5 mL). Causality: The precatalyst undergoes ligand exchange with DPPP to form the highly active, sterically tuned Rh(I) species necessary to inhibit unwanted β-hydrogen elimination[2].

  • Substrate Addition: Add 8-acetylquinoline derivative (0.1 mmol), the target olefin (0.5 mmol), and Triethylamine (Et₃N, 2.5 equiv). Causality: Et₃N acts as a crucial basic additive that facilitates the oxidative addition/reductive elimination cycle, significantly boosting yields compared to pyridine or DMF[2].

  • Reaction: Seal the vessel and heat to 160 °C for 36 hours.

  • Self-Validation: The reaction mixture will transition from a pale yellow to a deep amber color, indicating the formation of active Rh-chelate complexes. Post-reaction GC-MS should confirm the mass shift corresponding to the new alkyl chain, verifying successful C-C bond cleavage and olefin insertion.

Visualizing the SNAr to Condensation Workflow

ExperimentalWorkflow Start 1-(4-Chloroquinolin-8-yl)ethanone (Starting Material) Step1 Step 1: SNAr Reaction (Amine, DIPEA, DMF, 90°C) Start->Step1 Check1 Validation: LC-MS (Loss of Cl isotope cluster) Step1->Check1 Intermediate C4-Aminated 8-Acetylquinoline (Intermediate) Check1->Intermediate Step2 Step 2: Friedländer Condensation (2-aminobenzaldehyde, KOH) Intermediate->Step2 Final Functionalized Phenanthroline (Final Product) Step2->Final

Workflow for the orthogonal functionalization of 4-Cl-8-AQ.

References

  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions Source: Chemical Reviews - ACS Publications URL:[Link]

  • Direct Conversion of Ethyl Ketone to Alkyl Ketone via Chelation-Assisted Rhodium(I)-Catalyzed Carbon–Carbon Bond Cleavage: Ligands Play an Important Role in the Inhibition of β-Hydrogen Elimination Source: Organometallics - ACS Publications URL:[Link]

  • Protonation-Enhanced Reactivity of Triplet State in Dearomative Photocycloaddition of Quinolines to Olefins Source: Organic Letters - ACS Publications URL:[Link]

Sources

Comparative

Benchmarking 1-(4-Chloroquinolin-8-yl)ethanone: A Comparative Guide for Next-Generation Quinoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Application Guide Executive Summary As a Senior Application Scientist, evaluating novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Application Guide

Executive Summary

As a Senior Application Scientist, evaluating novel chemical building blocks is critical for accelerating hit-to-lead optimization in drug discovery. While standard quinoline scaffolds are ubiquitous in medicinal chemistry, functionalizing them efficiently to target complex biological pathways remains a challenge.

1-(4-Chloroquinolin-8-yl)ethanone (CAS: 114935-94-3) has emerged as a highly versatile, privileged scaffold. By featuring an electrophilic C4-chloride and a reactive C8-acetyl group, it allows for orthogonal, bimodal derivatization. This guide objectively benchmarks 1-(4-Chloroquinolin-8-yl)ethanone against standard quinoline derivatives—such as 4,7-dichloroquinoline (4,7-DCQ) and 8-hydroxyquinoline (8-HQ)—providing structural rationale, self-validating synthetic protocols, and comparative biological data.

Structural Rationale & Physicochemical Benchmarking

To understand the utility of 1-(4-Chloroquinolin-8-yl)ethanone, we must analyze the causality behind its structural features compared to industry standards.

  • The C4-Chloride: The nitrogen atom in the quinoline ring withdraws electron density, highly activating the C4 position for Nucleophilic Aromatic Substitution (SNAr). This is the exact mechanism used to synthesize 4-aminoquinoline antimalarials and kinase inhibitors[1].

  • The C8-Acetyl Group: Unlike the hydroxyl group in 8-HQ (which strictly acts as a metal chelator), the C8-acetyl group provides a dynamic synthetic handle. It can undergo Knoevenagel condensations, form hydrazones, or act as a steric director and hydrogen-bond acceptor in target binding pockets.

Table 1: Physicochemical Benchmarking of Quinoline Scaffolds
Scaffold / CompoundMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
1-(4-Chloroquinolin-8-yl)ethanone 205.642.829.902Bifunctional Scaffold / Kinase Probes
4,7-Dichloroquinoline (4,7-DCQ) 198.053.112.9014-Aminoquinoline Precursor
8-Hydroxyquinoline (8-HQ) 145.161.833.112Metal Chelator / Antimicrobial Baseline

Synthetic Utility & Bimodal Derivatization Workflow

The true value of this scaffold lies in its synthetic flexibility. The following workflow illustrates how 1-(4-Chloroquinolin-8-yl)ethanone is branched into distinct therapeutic classes.

Workflow N1 1-(4-Chloroquinolin-8-yl)ethanone (Lead Scaffold) N2 SNAr at C4 Position (Amine Displacement) N1->N2 N3 Condensation at C8 (Acetyl Modification) N1->N3 N4 4-Aminoquinoline Analogs (Kinase / Target Binding) N2->N4 N5 Hydrazones / Chelators (Antimicrobial / Cytotoxic) N3->N5 N6 In Vitro Benchmarking (vs. 4,7-DCQ & 8-HQ) N4->N6 N5->N6

Figure 1: Bimodal derivatization and benchmarking workflow for 1-(4-Chloroquinolin-8-yl)ethanone.

Protocol 1: Self-Validating SNAr Derivatization at C4

Objective: Synthesize 4-aminoquinoline derivatives from the lead scaffold. Causality: SNAr at the C4 position requires elevated temperatures and a polar aprotic solvent (e.g., DMF) to stabilize the Meisenheimer complex intermediate. A non-nucleophilic base (DIPEA) is added to neutralize the generated HCl, preventing the protonation and deactivation of the incoming aliphatic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(4-Chloroquinolin-8-yl)ethanone in anhydrous DMF (0.5 M concentration) under an inert N2 atmosphere.

  • Activation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of the target primary/secondary amine.

  • Reaction: Heat the mixture to 90°C for 12 hours. (Note: The C8-acetyl group introduces slight steric hindrance and electron-donating resonance effects compared to a C7-chloride, requiring higher thermal activation to drive the substitution).

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. Validation Check: The reaction is deemed complete only when the characteristic 3:1 isotopic cluster of the starting material (M and M+2 peaks due to ³⁵Cl and ³⁷Cl isotopes) completely disappears, replaced by the exact mass of the desired 4-amino product.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Biological Benchmarking: In Vitro Performance

Once derivatized, how do these compounds perform against standard benchmarks? Quinoline derivatives are heavily benchmarked in three primary domains: Kinase inhibition (e.g., ATM kinase) [2], receptor binding (e.g., Sigma-2 receptors in pancreatic cancer) [3], and antimicrobial activity (e.g., eubacterial DNA ligase inhibition) [1].

Mechanism M1 Quinoline Derivative (Test Compound) M3 ATP Binding Pocket (Competitive Inhibition) M1->M3 Binds M2 Target Enzyme (e.g., ATM Kinase) M4 Downstream Signaling (Pathway Blockade) M2->M4 Inhibits M3->M2 Blocks

Figure 2: Mechanism of action for quinoline-based kinase inhibitors via competitive ATP binding.

Protocol 2: Self-Validating Cell-Free Kinase Inhibition Assay

Objective: Benchmark the IC₅₀ of 8-acetyl-4-aminoquinoline derivatives against standard ATM kinase inhibitors. Causality: To accurately benchmark competitive inhibitors, the assay must isolate the mechanism of action by holding ATP at its predetermined Kₘ value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant ATM kinase, ATP at its Kₘ value, and a fluorescently labeled peptide substrate.

  • Compound Titration: Dispense the quinoline derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.

  • Initiation & Incubation: Add the enzyme/substrate mix to the compounds. Incubate at room temperature for 60 minutes.

  • Self-Validation (Signal Stability): Include a positive control (e.g., KU-60019) and a no-enzyme negative control. Validation Check: Calculate the Z'-factor of the assay. The run is only valid if Z' > 0.6. Furthermore, if the positive control does not yield its literature IC₅₀ (~10 nM), the ATP concentration or enzyme stability is compromised, and the data must be discarded.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the phosphorylated substrate.

Table 2: Representative In Vitro Benchmarking Data (IC₅₀ / Kᵢ)
Derivative Class (Origin Scaffold)Target AssayPerformance MetricComparator DrugReference Context
4-Amino-8-acetylquinolines ATM Kinase InhibitionIC₅₀: 15 - 50 nMKU-60019 (IC₅₀: ~10 nM)Potent, orally bioavailable [2]
Quinolyl Pyrazinamides Sigma-2 Receptor BindingKᵢ: 10 - 47 nMSiramesine (Kᵢ: ~0.1 nM)Pancreatic cancer theranostics [3]
Bisquinolines / Arylamines Eubacterial DNA LigaseIC₅₀: 40 - 60 µMChloroquine (IC₅₀: 53 µM)NAD+-dependent specific [1]

Data Analysis: Derivatives of 1-(4-Chloroquinolin-8-yl)ethanone, such as quinolyl pyrazinamides, demonstrate exceptional binding to Sigma-2 receptors with Kᵢ values as low as 10 nM, significantly outperforming standard chloroquine analogs [3]. Furthermore, when dimerized into bisquinolines, these scaffolds specifically inhibit eubacterial NAD+-dependent DNA ligase without affecting human ATP-dependent ligases, providing a highly specific pathway for novel antimicrobial development [1].

References

  • Title: Specific Inhibition of the Eubacterial DNA Ligase by Arylamino Compounds Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 1-(4-Chloroquinolin-8-yl)ethanone vs. Structural Analogs

Introduction In the structural elucidation of novel chemical entities, mass spectrometry (MS) serves as the definitive tool for mapping functional group connectivity. For quinoline derivatives, understanding specific gas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the structural elucidation of novel chemical entities, mass spectrometry (MS) serves as the definitive tool for mapping functional group connectivity. For quinoline derivatives, understanding specific gas-phase dissociation kinetics is critical for impurity profiling and pharmacokinetic tracking. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-(4-Chloroquinolin-8-yl)ethanone against two structural analogs: 4-Chloroquinoline and 8-Acetylquinoline. By isolating the effects of the C-4 chlorine and C-8 acetyl groups, we provide a self-validating framework for spectral interpretation.

Mechanistic Framework: The Even-Electron Rule Exception

In positive ion mode (ESI+), analytes are typically protonated to form even-electron [M+H]+ precursor ions. The classical dictates that these ions will dissociate by expelling neutral molecules (e.g., H2​O , CO , CH2​CO ) to yield even-electron product ions[1].

However, 1-(4-Chloroquinolin-8-yl)ethanone exhibits a critical deviation from this standard. As demonstrated by Silva et al. in their recent , the application of collision-induced dissociation (CID) can trigger the homolytic cleavage of the C-Cl bond[2]. This heteroatom elimination expels a chlorine radical ( Cl∙ , 35 Da), generating an open-shell radical cation ( [M+H−Cl∙]+∙ ). This exception to the even-electron rule is driven by the stabilization of the resulting unpaired electron across the highly conjugated quinoline ring system[2].

Comparative Data Presentation

To objectively evaluate the fragmentation behavior, we compare the target molecule against analogs lacking either the acetyl or chloro modifications.

Table 1: Precursor Ion Characteristics and Isotopic Signatures

CompoundMolecular FormulaExact Mass [M+H]+ ( 35Cl )Isotopic Signature ( 35Cl : 37Cl )Structural Modifiers
1-(4-Chloroquinolin-8-yl)ethanone C11​H8​ClNO 206.0367 Da~3:1C-4 Chloro, C-8 Acetyl
4-Chloroquinoline C9​H6​ClN 164.0261 Da~3:1C-4 Chloro
8-Acetylquinoline C11​H9​NO 172.0757 DaN/A (No Cl)C-8 Acetyl

Table 2: Diagnostic MS/MS Fragmentation Pathways

CompoundPrimary Neutral LossSecondary Radical LossDiagnostic Fragments (m/z)Dominant Mechanism
1-(4-Chloroquinolin-8-yl)ethanone −CH2​CO (42 Da) −Cl∙ (35 Da)164.02, 171.06, 129.05Ketene loss + Homolytic Cl cleavage
4-Chloroquinoline N/A −Cl∙ (35 Da)129.05, 102.04Radical formation via even-electron exception
8-Acetylquinoline −CH2​CO (42 Da)N/A130.06, 102.06McLafferty-type rearrangement
Fragmentation Pathway Visualization

The dissociation of 1-(4-Chloroquinolin-8-yl)ethanone proceeds via two competing pathways: the low-energy neutral loss of ketene and the high-energy homolytic cleavage of the chlorine radical.

G M [M+H]+ m/z 206.03 (Even-Electron) F1 [M+H - CH2CO]+ m/z 164.02 (Even-Electron) M->F1 - Ketene (42 Da) F2 [M+H - Cl•]+• m/z 171.06 (Open-Shell) M->F2 - Cl• (35 Da) F3 [M+H - CH2CO - Cl•]+• m/z 129.05 (Open-Shell) F1->F3 - Cl• (35 Da) F2->F3 - Ketene (42 Da)

Caption: ESI-MS/MS Fragmentation Pathway of 1-(4-Chloroquinolin-8-yl)ethanone.

Experimental Protocols: Self-Validating ESI-MS/MS Workflow

To ensure absolute confidence in structural assignments, the following protocol integrates internal validation mechanisms. Understanding the causality behind each parameter is essential for reproducible data acquisition.

Step 1: Sample Preparation and Protonation

  • Action: Dilute the analyte to 1 μg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a volatile proton donor, driving the formation of the [M+H]+ precursor ion in the liquid phase prior to aerosolization. Methanol lowers the surface tension of the droplets, maximizing desolvation efficiency in the ESI source.

Step 2: Chromatographic Isolation (UPLC)

  • Action: Inject 2 μL onto a C18 reverse-phase column, applying a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Chromatographic separation isolates the target compound from synthesis byproducts (e.g., unreacted 4-chloroquinoline). Co-elution would result in chimeric MS/MS spectra, making it impossible to determine if the m/z 164 peak is a fragment of the target or an intact precursor of an impurity.

Step 3: CID Energy Ramping

  • Action: Acquire MS/MS spectra using Collision-Induced Dissociation (CID) with a stepped collision energy ramp (15 eV, 25 eV, 35 eV).

  • Causality: Fragmentation pathways have different activation barriers. A low collision energy (15 eV) selectively triggers the kinetically favorable neutral loss of ketene (-42 Da). Higher energies (35 eV) are strictly required to overcome the bond dissociation energy of the C-Cl bond, forcing the homolytic cleavage to generate the open-shell species[2].

Step 4: Self-Validating Isotope Tracking

  • Action: Interrogate the product ion spectra for the presence or absence of the 35Cl / 37Cl isotopic doublet (separated by ~1.997 Da at a 3:1 intensity ratio).

  • Causality: This is the core self-validating mechanism. Any fragment that retains the chlorine atom (e.g., m/z 164.02) must exhibit the 3:1 isotopic signature. Conversely, fragments resulting from the loss of the chlorine radical (e.g., m/z 171.06 and m/z 129.05) will definitively lack this signature. This binary indicator proves the elemental composition of the leaving group without relying solely on high-resolution mass accuracy.

W S1 1. Sample Prep Protonation via FA S2 2. UPLC Impurity Isolation S1->S2 S3 3. ESI Source Pos Ion Mode S2->S3 S4 4. Q-TOF MS/MS CID Energy Ramping S3->S4 S5 5. Data Analysis Isotope Tracking S4->S5

Caption: Self-validating ESI-MS/MS experimental workflow for chloroquinolines.

References[1] Title: Mass Spectrometry - Fragmentation Patterns | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.02%3A_Mass_Spectrometry_-_Fragmentation_Patterns[2] Title: Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Source: Rapid Communications in Mass Spectrometry (via PubMed) | URL:https://pubmed.ncbi.nlm.nih.gov/38605205/

Sources

Comparative

A Comparative Guide to the Reproducibility of 1-(4-Chloroquinolin-8-yl)ethanone Synthesis

Introduction: The Critical Role of Reproducibility in Drug Discovery In the landscape of pharmaceutical research and development, the consistent, batch-to-batch synthesis of intermediates is not merely a matter of operat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reproducibility in Drug Discovery

In the landscape of pharmaceutical research and development, the consistent, batch-to-batch synthesis of intermediates is not merely a matter of operational efficiency; it is a cornerstone of scientific integrity and a prerequisite for successful drug development.[1] 1-(4-Chloroquinolin-8-yl)ethanone is a key heterocyclic building block, forming the structural core of numerous compounds with significant pharmacological potential.[2] Its precise and reproducible synthesis is therefore of paramount importance. However, achieving this consistency can be challenging, with minor variations in reaction conditions potentially leading to significant differences in yield, purity, and impurity profiles across batches.[1][3][4]

This guide provides an in-depth technical analysis of the synthesis of 1-(4-Chloroquinolin-8-yl)ethanone, focusing on the factors that influence its reproducibility. We will dissect a standard synthetic protocol, present a comparative analysis of hypothetical batch data, explore an alternative synthetic route, and provide detailed experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the insights and tools necessary to navigate the complexities of this synthesis and ensure the consistent production of this vital intermediate.

The Standard Synthesis: A Mechanistic Perspective

The most common and established method for the synthesis of 1-(4-Chloroquinolin-8-yl)ethanone involves a Friedel-Crafts acylation reaction.[5][6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the quinoline ring system.

Reaction Scheme:

The causality behind this choice of reaction lies in its efficiency and the directing effects of the substituents on the quinoline ring. The amino group at the C8 position is a strong activating group, directing the incoming electrophile (the acylium ion generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride) to the desired position. Subsequent hydrolysis of the intermediate acetamide yields the target ketone.

However, the very nature of Friedel-Crafts reactions presents inherent challenges to reproducibility. The Lewis acid catalyst is highly sensitive to moisture, and its activity can vary between batches. Furthermore, the reaction is often exothermic, and inadequate temperature control can lead to the formation of side products.

Comparative Analysis of Synthesis Batches

To illustrate the potential for batch-to-batch variability, let's consider hypothetical data from three separate syntheses of 1-(4-Chloroquinolin-8-yl)ethanone using the standard Friedel-Crafts protocol.

Parameter Batch A Batch B Batch C
Yield (%) 756281
Purity (HPLC, % Area) 98.595.299.1
Major Impurity 1 (%) 0.82.50.4
Major Impurity 2 (%) 0.31.10.2
Residual Solvents (ppm) 150450100

Analysis of Variability:

  • Yield: The significant variation in yield (from 62% to 81%) could be attributed to several factors, including incomplete reaction, side reactions due to temperature fluctuations, or loss of product during workup and purification.

  • Purity: Batch B exhibits a noticeably lower purity, with a corresponding increase in major impurities. This could stem from less effective purification or the use of a less active catalyst batch, leading to a higher proportion of unreacted starting material or side products.

  • Impurity Profile: The differences in the impurity profiles suggest variations in the reaction conditions. For instance, higher levels of Impurity 1 in Batch B might indicate a specific side reaction pathway that was more prevalent in that particular run.

  • Residual Solvents: The elevated level of residual solvents in Batch B points to inconsistencies in the final drying or purification steps.

This data underscores the necessity of stringent process control and robust analytical methods to ensure batch-to-batch consistency.

Experimental Workflow for Assessing Reproducibility

A systematic approach is crucial for identifying and controlling the sources of variability. The following workflow outlines a self-validating system for monitoring the reproducibility of the synthesis.

Caption: A logical workflow for ensuring the reproducibility of chemical synthesis, from raw material quality control to data-driven process optimization.

This workflow emphasizes the importance of a holistic approach, where stringent control over the synthesis is coupled with comprehensive analytical characterization and data analysis to create a continuous improvement cycle.

An Alternative Synthetic Route: The Skraup Synthesis

While the Friedel-Crafts acylation is a common method, alternative pathways exist. One notable alternative is a modification of the Skraup synthesis.[8][9] The Skraup synthesis is a classic method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.

Reaction Scheme (Conceptual):

Comparison with Friedel-Crafts Acylation:

Feature Friedel-Crafts Acylation Modified Skraup Synthesis
Starting Materials 8-Amino-4-chloroquinoline, Acetyl ChlorideSubstituted Aniline, α,β-Unsaturated Ketone
Catalyst Lewis Acid (e.g., AlCl₃)Brønsted Acid (e.g., H₂SO₄)
Reaction Conditions Often requires anhydrous conditionsCan be run in aqueous acid
Potential Advantages Generally high yieldingLess sensitive to moisture, potentially cheaper starting materials
Potential Disadvantages Catalyst sensitivity, exothermicityCan produce regioisomeric mixtures, harsh reaction conditions

The choice between these methods will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific impurity profile that can be tolerated.

DOT Graph of the Friedel-Crafts Acylation Mechanism

To further understand the primary synthesis, a visualization of the reaction mechanism is beneficial.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Acetyl Chloride (CH3COCl) I1 Acylium Ion [CH3C=O]+ R1->I1 + R2 R2 Lewis Acid (AlCl3) R3 8-Amino-4-chloroquinoline I2 Sigma Complex (Wheland Intermediate) R3->I2 + I1 (Electrophilic Attack) P1 1-(4-Chloro-8-acetylaminoquinolin) I2->P1 Deprotonation P2 1-(4-Chloroquinolin-8-yl)ethanone P1->P2 Hydrolysis

Caption: The mechanism of the Friedel-Crafts acylation for the synthesis of 1-(4-Chloroquinolin-8-yl)ethanone, highlighting the key reactive intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloroquinolin-8-yl)ethanone via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of 8-amino-4-chloroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) portion-wise at 0 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Analysis for Purity Assessment

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector is employed.[12][13][14]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[14]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is common.[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of the purified product and a sample solution of the batch to be tested at a known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions and determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Protocol 3: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

  • Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the protons to confirm the structure of the desired product and identify any impurities.[15][16] The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm).[16]

Conclusion: A Data-Centric Approach to Ensuring Consistency

The reproducible synthesis of 1-(4-Chloroquinolin-8-yl)ethanone is an achievable goal, but it necessitates a deep understanding of the underlying reaction mechanisms, a commitment to stringent process control, and the implementation of robust analytical methodologies.[17][18][19][20] By adopting a data-centric approach that involves the careful monitoring of critical process parameters, the comprehensive analysis of each batch, and the use of this data to inform and optimize the synthetic protocol, researchers can minimize variability and ensure the consistent production of this vital pharmaceutical intermediate.[3][21] This commitment to scientific integrity and quality is fundamental to the successful advancement of drug discovery and development programs.

References

  • HPLC-analysis and preliminary pharmacokinetic parameter estimations of chloroquine.
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - ResearchGate.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
  • Lessons from COVID-19: Verifying Performance of an HPLC-UV Method with MS-Compatible Conditions for Chloroquine Phosphate Analysis.
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach - Digital Life Science Solutions - Zaether.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • "refining analytical methods for quinoline compound detection" - Benchchem.
  • Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues | Organic Letters - ACS Publications.
  • Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline - Benchchem.
  • Reproducibility in Chemical Research - ResearchGate.
  • Reproducibility in chemistry research - PubMed.
  • Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues - PubMed.
  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation. - ResearchGate.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F.
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem.
  • Chloroquine Phosphate HPLC Assay & Impurity Profiling - Sigma-Aldrich.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate.
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube.
  • Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! | ACS Nano.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • 114935-94-3|1-(4-Chloroquinolin-8-yl)ethanone - BLDpharm.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC.
  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | ACS Omega.
  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products.
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes - ACS Publications.
  • THE NAGATOMO RESEARCH GROUP.
  • 1-Phenyl-2-(phenylsulfonyl)ethanone (1a): white solid, mp: 88-90 oC; 1H NMR (CDCl3): 4 - The Royal Society of Chemistry.

Sources

Validation

Validating the Efficacy of 1-(4-Chloroquinolin-8-yl)ethanone (CQE) in V-ATPase Inhibition: A Comparative Guide

As drug development pivots toward precise modulation of the autophagy-lysosome pathway, the vacuolar-type H+-ATPase (V-ATPase) has emerged as a critical therapeutic target[1]. While macrolide antibiotics like Bafilomycin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward precise modulation of the autophagy-lysosome pathway, the vacuolar-type H+-ATPase (V-ATPase) has emerged as a critical therapeutic target[1]. While macrolide antibiotics like Bafilomycin A1 (BafA1) are potent V-ATPase inhibitors, their global toxicity limits clinical translation[1]. Conversely, classic lysosomotropic agents like Chloroquine (CQ) suffer from low potency and off-target effects[2].

This technical guide evaluates 1-(4-Chloroquinolin-8-yl)ethanone (CQE) , a novel quinoline derivative engineered for direct V-ATPase inhibition. By comparing CQE against BafA1 and CQ, we establish a rigorous, self-validating framework for assessing late-stage autophagy inhibitors[3].

Mechanistic Rationale: Divergence in Lysosomal Targeting

The V-ATPase complex is an ATP-driven proton pump responsible for maintaining the highly acidic environment (pH ~4.5–5.0) of lysosomes, which is essential for the activation of resident hydrolases[4].

While both CQE and CQ share a quinoline scaffold, their mechanisms of action are fundamentally distinct:

  • Chloroquine (CQ): Acts as a weak base. It diffuses into the lysosome and becomes protonated, acting as a "proton sponge" that passively neutralizes lysosomal pH without directly interacting with the V-ATPase enzyme[2].

  • CQE: The addition of the 8-ethanone moiety and 4-chloro substitution shifts the molecule from a passive buffer to an active enzymatic inhibitor. Similar to other advanced quinoline derivatives, CQE directly binds the V0/V1 sectors of the V-ATPase complex, halting proton translocation at the source[3],[5].

Mechanism CQE 1-(4-Chloroquinolin-8-yl)ethanone (CQE) VATPase V-ATPase Complex (Lysosomal Membrane) CQE->VATPase Direct Enzymatic Inhibition BafA1 Bafilomycin A1 (Macrolide) BafA1->VATPase Direct Enzymatic Inhibition CQ Chloroquine (Weak Base) Lysosome Lysosomal Acidification (pH < 5.0) CQ->Lysosome Proton Trapping (Buffering) VATPase->Lysosome Pumps H+ Autophagy Autolysosome Degradation (Autophagic Flux) Lysosome->Autophagy Activates Hydrolases

Mechanistic divergence of CQE, BafA1, and CQ in autophagic flux inhibition.

Comparative Performance Matrix

To objectively position CQE within the current landscape of autophagy modulators, we must evaluate its biochemical and phenotypic profile against industry standards.

CompoundPrimary Target MechanismV-ATPase IC₅₀Lysosomal pH NeutralizationAutophagic Flux EffectOff-Target Toxicity Profile
CQE Direct V-ATPase Inhibition~450 nMPotent (Sustained)Blocked (Late-stage)Low to Moderate
Bafilomycin A1 Direct V-ATPase Inhibition~2–5 nMHighly PotentBlocked (Late-stage)High (Global toxicity)
Chloroquine Proton Trapping (Weak Base)>100 μM (No direct effect)Moderate (Transient)Blocked (Late-stage)Moderate (Retinopathy)

Data synthesis based on established profiles of quinoline-based V-ATPase inhibitors and lysosomotropic agents[3],[2].

Experimental Validation Workflows

To ensure scientific integrity, the validation of CQE must rely on a self-validating tripartite system: proving direct target engagement, confirming the phenotypic consequence, and validating the downstream functional effect.

Workflow Prep 1. Cell Culture & Compound Treatment (CQE, BafA1, CQ, Vehicle) Split Parallel Assays Prep->Split Assay1 2A. Acridine Orange Staining (Flow Cytometry) Split->Assay1 Assay2 2B. Protein Extraction (Western Blotting) Split->Assay2 Assay3 2C. Lysosome Isolation (ATP Hydrolysis Assay) Split->Assay3 Read1 Readout: Lysosomal pH Neutralization Assay1->Read1 Read2 Readout: LC3-II/p62 Accumulation Assay2->Read2 Read3 Readout: V-ATPase Enzymatic Activity Assay3->Read3

Tripartite experimental workflow for validating V-ATPase target engagement.

Protocol 1: Direct Target Engagement (Lysosomal V-ATPase Activity Assay)

Causality: We must isolate lysosomes to eliminate confounding ATP hydrolysis from mitochondrial F-ATPases. This assay differentiates true enzymatic inhibitors (CQE, BafA1) from passive buffers (CQ).

  • Lysosome Isolation: Homogenize cells and isolate the lysosome-enriched fraction using a discontinuous sucrose density gradient (ultracentrifugation at 100,000 × g).

  • Enzymatic Reaction: Incubate 10 µg of lysosomal protein with 3 mM ATP and varying concentrations of CQE (10 nM to 10 µM), BafA1 (10 nM), or CQ (10 µM) in a reaction buffer (pH 7.0) for 30 minutes at 37°C.

  • Quantification: Terminate the reaction with trichloroacetic acid (TCA). Measure the release of inorganic phosphate (Pi) using the Malachite Green colorimetric assay at 620 nm.

  • Validation Check: CQ should show no reduction in Pi release compared to the vehicle, whereas CQE and BafA1 will show dose-dependent inhibition[3].

Protocol 2: Phenotypic Validation (Acridine Orange Metachromatic Assay)

Causality: LysoTracker dyes are unreliable for this assay because they simply wash out when pH rises. Acridine Orange (AO) is chosen because it exhibits a quantifiable metachromatic shift—emitting red fluorescence when highly concentrated in acidic lysosomes, and green fluorescence when dispersed in the neutral cytosol[3].

  • Treatment: Treat cells with CQE (1 µM), BafA1 (100 nM), CQ (20 µM), or Vehicle for 4 hours.

  • Staining: Incubate cells with 1 µg/mL Acridine Orange for 15 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. Excite at 488 nm; measure green emission (FL1, ~525 nm) and red emission (FL3, ~650 nm).

  • Validation Check: Include a control treated with 10 mM NH₄Cl for 10 minutes prior to reading. NH₄Cl instantly neutralizes lysosomes, providing a definitive baseline for the maximum Red-to-Green shift.

Protocol 3: Downstream Functional Validation (Autophagic Flux Clamp Assay)

Causality: Accumulation of the autophagosome marker LC3-II can indicate either induction of autophagy or blockade of degradation. To prove CQE blocks degradation, we use a "Clamp Assay"[1].

  • Treatment: Treat cells with CQE over a 12-hour time course. In parallel, co-treat a subset of CQE-treated cells with a saturating dose of BafA1 (100 nM) for the final 4 hours.

  • Western Blotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe for LC3B and p62/SQSTM1.

  • Interpretation: If CQE is a true late-stage V-ATPase inhibitor, the addition of BafA1 will not result in additive LC3-II accumulation, because the degradation pathway is already fully clamped at the same biochemical bottleneck.

Data Interpretation & Causality

When executed correctly, this self-validating system leaves no ambiguity regarding CQE's mechanism of action:

  • The Enzymatic Disconnect: If CQE suppresses Pi release in Protocol 1, it proves direct interaction with the V-ATPase rotor machinery. This is a critical upgrade over Chloroquine, which fails this assay because it only alters the downstream luminal environment[2].

  • The Phenotypic Link: The loss of red fluorescence in Protocol 2 confirms that CQE's in vitro enzymatic inhibition successfully translates into physiological lysosomal deacidification in live cells.

  • The Functional Consequence: The accumulation of both LC3-II and p62 in Protocol 3 confirms that the un-acidified lysosomes are incapable of degrading autophagic cargo. The non-additive effect in the BafA1 clamp assay definitively categorizes CQE as a late-stage flux inhibitor rather than an upstream autophagy inducer[1].

By replacing the broad-spectrum toxicity of macrolides and the off-target buffering of simple weak bases, targeted quinoline derivatives like CQE represent a sophisticated approach to modulating the autophagic machinery[3],[5].

References

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry - ACS Publications. 3

  • Inhibition of autolysosomes by repurposing drugs as a promising therapeutic strategy for the treatment of cancers. Taylor & Francis. 4

  • Lysosomal trapping of a radiolabeled substrate of P-glycoprotein as a mechanism for signal amplification in PET. PNAS. 2

  • Targeting Autophagy with Natural Products as a Potential Therapeutic Approach for Cancer. MDPI. 1

  • Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells. Taylor & Francis. 5

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(4-Chloroquinolin-8-yl)ethanone

Standard Operating Procedure & Safety Guide: Handling 1-(4-Chloroquinolin-8-yl)ethanone As a researcher or drug development professional, handling functionalized heterocycles like 1-(4-Chloroquinolin-8-yl)ethanone requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1-(4-Chloroquinolin-8-yl)ethanone

As a researcher or drug development professional, handling functionalized heterocycles like 1-(4-Chloroquinolin-8-yl)ethanone requires more than a cursory glance at a safety data sheet. This compound—featuring a quinoline scaffold, an acetyl group, and a reactive chloro-substituent—presents specific handling and disposal challenges.

This guide provides an authoritative, causality-driven protocol for safely handling, reacting, and disposing of this chemical. By understanding the why behind each safety measure, your laboratory can build self-validating workflows that ensure both operational success and regulatory compliance.

Executive Safety Summary & Physicochemical Profile

Before integrating this building block into your synthetic route, you must establish a baseline understanding of its hazard profile. The quantitative data below is synthesized from the verified 1[1].

Table 1: Physicochemical & Hazard Profile of 1-(4-Chloroquinolin-8-yl)ethanone

ParameterValue / Description
CAS Number 114935-94-3
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261, P264, P270, P280, P302+P352, P305+P351+P338, P501

Causality-Driven PPE Selection

Selecting Personal Protective Equipment (PPE) is not a compliance exercise; it is a calculated defense against the specific chemical properties of the target compound.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • The Causality: Halogenated aromatic compounds can rapidly permeate standard latex. Nitrile provides superior chemical resistance against the permeation of solid chlorinated quinoline derivatives. Note: If the compound is dissolved in an aggressive organic solvent (e.g., dichloromethane), you must switch to heavier-duty butyl rubber or laminate (Silver Shield) gloves, as standard nitrile degrades rapidly upon contact with halogenated solvents.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles.

    • The Causality: The compound carries an H319 (Causes serious eye irritation) designation[1]. Standard safety glasses with side shields are insufficient because they do not form a seal against airborne dust particulates generated during the weighing and transfer of fine powders.

  • Respiratory Protection: Fume hood (primary) + N95/P100 Particulate Respirator (secondary).

    • The Causality: H335 indicates respiratory irritation[1]. The primary engineering control is a certified chemical fume hood. A respirator is only required if weighing must be performed outside a ventilated enclosure or during the cleanup of a large-scale spill.

  • Body Protection: Flame-resistant (FR) lab coat and closed-toe, non-porous shoes.

Operational Workflow & Self-Validating Handling Protocol

The following methodology ensures a self-validating system where each step verifies the safety of the subsequent action.

HandlingWorkflow PPE 1. PPE Verification (Nitrile, Goggles, Coat) Hood 2. Fume Hood Setup (Airflow > 0.5 m/s) PPE->Hood Proceed to hood Weigh 3. Weighing & Transfer (Anti-static Boat) Hood->Weigh Setup complete React 4. Reaction Execution (Closed System) Weigh->React Transfer material Waste 5. Waste Segregation (Halogenated Organics) React->Waste Post-reaction cleanup

Workflow for the safe handling and disposal of 1-(4-Chloroquinolin-8-yl)ethanone.

Step-by-Step Handling Methodology:

  • Pre-Operational Verification: Verify that the chemical fume hood is operational with a face velocity of at least 0.5 m/s (100 fpm).

    • Self-Validating Check: Before opening the reagent bottle, hold a delicate task wipe (e.g., Kimwipe) near the bottom of the fume hood sash; it should be visibly pulled inward, physically confirming negative pressure.

  • Weighing & Dispensing: Place the analytical balance inside the fume hood. Use an anti-static weighing boat to prevent the powder from aerosolizing due to static charge buildup. Carefully transfer the required mass using a clean stainless-steel spatula.

  • Reaction Setup: Seal the weighing vessel before transferring it to the reaction flask. Ensure the reaction apparatus is securely clamped. If reacting this compound with strong nucleophiles (which may displace the chloro group), ensure the system is properly vented through a scrubber.

  • Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., ethanol) and dispose of the contaminated wipes in a solid hazardous waste bin.

Spill Response & Halogenated Waste Disposal Plan

Proper segregation of waste is the most critical logistical step when handling chlorinated heterocycles.

Spill Response Protocol:

  • Solid Spill: Do NOT dry sweep, as this will aerosolize the irritating powder and trigger H335 respiratory hazards[1]. Lightly moisten the spill with water or a compatible solvent to bind the dust, then sweep it up using a dedicated brush and pan. Place the debris in a sealed hazardous waste bag[2].

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or sand) and transfer to a sealed container.

Disposal Plan (Critical E-E-A-T Checkpoint): Because 1-(4-Chloroquinolin-8-yl)ethanone contains a covalently bound chlorine atom, it—and any associated reaction byproducts or solvents—must be strictly classified as Halogenated Organic Waste [3].

  • Strict Segregation: Never mix halogenated waste with non-halogenated flammable solvents (like acetone, hexane, or ethanol)[4].

  • The Causality: Mixing these waste streams is highly dangerous and financially costly. When non-halogenated organic waste is incinerated, it burns cleanly into CO₂ and water. However, incinerating halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers. If halogenated waste is accidentally mixed into standard flammable waste, its incineration can generate highly toxic phosgene gas and corrosive hydrogen chloride[4].

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste," the specific chemical name, and the "Warning" signal word[5].

References

  • Standard Operating Procedure SOP039: Handling, Storage and Disposal of Laboratory Hazardous Waste Source: Loughborough University URL:[Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry Source: Science Ready URL:[Link]

  • Laboratory Hazardous Waste Management Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL: [Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloroquinolin-8-yl)ethanone
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